molecular formula C13H19NO B1341419 3-[(4-Methylphenoxy)methyl]piperidine CAS No. 883547-94-2

3-[(4-Methylphenoxy)methyl]piperidine

Cat. No.: B1341419
CAS No.: 883547-94-2
M. Wt: 205.3 g/mol
InChI Key: ZGAUMOCURKHGND-UHFFFAOYSA-N
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Description

3-[(4-Methylphenoxy)methyl]piperidine is a chemical compound of significant interest in pharmaceutical and organic chemistry research. It features a piperidine ring, a prevalent scaffold in medicinal chemistry, substituted with a (4-methylphenoxy)methyl group. This structure classifies it as a valuable building block for the development of novel bioactive molecules. Research Applications and Value Piperidine derivatives are extensively investigated for their diverse biological activities. While the specific profile of this compound is a subject of ongoing research, analogs and related compounds demonstrate a wide spectrum of pharmacological potential. Piperidine rings are fundamental subunits in numerous compounds studied for their effects on the central nervous system . Furthermore, structurally similar phenoxymethyl-substituted nitrogen heterocycles are explored for various therapeutic targets, highlighting the value of this chemotype in drug discovery . Potential Mechanisms and Broader Context The piperidine moiety is a classic component in molecules that interact with the nervous system, showing potent nicotine-like actions . As part of this compound family, this compound serves as a key intermediate for synthesizing and optimizing new chemical entities. Researchers utilize such compounds to probe structure-activity relationships (SAR) in the development of potential treatments for a range of disorders . Its structural features make it a versatile precursor for creating sulfonamide, carboxamide, and other derivatives, which are common in designing enzyme inhibitors and receptor ligands . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific investigations.

Properties

IUPAC Name

3-[(4-methylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAUMOCURKHGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589365
Record name 3-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883547-94-2
Record name Piperidine, 3-[(4-methylphenoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883547-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methylphenoxy)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Screening of 3-[(4-Methylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Proactive Safety Profiling in Early Drug Discovery

In the landscape of modern drug development, the early and comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic innovation. The principle of "fail early, fail cheap" is paramount. It is in this spirit that we present this in-depth technical guide on the in vitro toxicity screening of 3-[(4-Methylphenoxy)methyl]piperidine, a novel chemical entity with a piperidine scaffold. The piperidine ring is a prevalent motif in a vast number of pharmaceuticals, recognized for its favorable pharmacokinetic properties.[1][2] However, this structural ubiquity also necessitates a thorough, mechanism-driven toxicological evaluation to identify and mitigate any potential liabilities before significant resources are invested.

This guide is designed for researchers, toxicologists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logically structured, scientifically robust strategy tailored to the specific chemical nature of this compound. We will delve into the causality behind experimental choices, grounding each protocol in authoritative guidelines and field-proven insights to ensure scientific integrity and the generation of reliable, decision-driving data.

Compound Profile and Rationale for a Tiered In Vitro Screening Strategy

1.1. Structural and Physicochemical Considerations

This compound is a heterocyclic amine featuring a piperidine ring linked to a 4-methylphenoxy group via a methylene bridge. The piperidine moiety is known to interact with a wide array of biological targets, contributing to diverse pharmacological activities, from anticancer and antimicrobial to analgesic and antipsychotic effects.[3][4] The lipophilic phenoxy group suggests good membrane permeability, which could lead to broad tissue distribution and potential off-target effects. Given the absence of pre-existing toxicity data for this specific molecule, a comprehensive in vitro screening cascade is essential to build a foundational safety profile.

1.2. A Tiered Approach to Toxicity Assessment

A tiered, or hierarchical, testing strategy allows for a systematic and resource-efficient evaluation of a compound's toxicological properties. This approach begins with broad, high-throughput screens to identify major liabilities, followed by more complex, mechanistic assays for promising candidates. This guide will focus on the initial, critical tier of in vitro assays designed to assess fundamental cellular toxicities.

G Cytotoxicity General Cytotoxicity (Basal Cell Viability) Genotoxicity Genotoxicity (DNA Damage & Mutation) Cytotoxicity->Genotoxicity Provides initial concentration range Organo_Tox Organ-Specific Toxicity (Cardio, Hepato, Neuro) Genotoxicity->Organo_Tox MoA Mechanism of Action Elucidation Organo_Tox->MoA Secondary Secondary Pharmacology & Off-Target Effects MoA->Secondary

Caption: A tiered approach to in vitro toxicity screening.

Foundational Toxicity Assessment: Core Assays

The initial phase of screening focuses on three fundamental areas of toxicology: general cytotoxicity, genotoxicity, and acute organ-specific toxicity.

2.1. General Cytotoxicity: Establishing a Therapeutic Window

2.1.1. Rationale and Causality

Before delving into specific mechanisms of toxicity, it is crucial to determine the concentration range at which this compound exerts basic cytotoxic effects. This data is not only informative on its own but also essential for designing the concentration ranges for subsequent, more sensitive assays. Assays that measure metabolic activity or membrane integrity are robust indicators of overall cell health.

2.1.2. Experimental Protocol: MTT Assay in HepG2 Cells

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture: Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells should be ≤0.5%.

  • Incubation: The cells are treated with the compound for 24 and 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells). The IC₅₀ (half-maximal inhibitory concentration) is determined by non-linear regression analysis.

2.1.3. Data Presentation

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle)100 ± 4.2100 ± 5.1
198 ± 3.995 ± 4.8
1092 ± 5.585 ± 6.2
5075 ± 6.160 ± 7.3
10055 ± 7.840 ± 8.1
25020 ± 4.315 ± 5.5
5005 ± 2.1<5
1000<5<5
IC₅₀ (µM) ~110 ~65

Table 1: Example cytotoxicity data for this compound in HepG2 cells.

Genotoxicity Assessment: A Regulatory Imperative

3.1. Rationale and Causality

Genotoxicity testing is a critical component of safety assessment as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis and heritable diseases.[5] A standard battery of in vitro tests is recommended by regulatory agencies to assess different genotoxic endpoints, including gene mutations and chromosomal damage.[5]

3.2. Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a gold standard for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[6] This protocol is aligned with the OECD Test Guideline 487.[7]

Step-by-Step Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are used due to their stable karyotype and high proliferation rate. They are cultured in Ham's F-12 medium with 10% FBS.

  • Treatment: Cells are treated with this compound for a short duration (3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer duration (24 hours) without S9. The highest concentration tested should not exceed 55±5% cytotoxicity.[7]

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after treatment.

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained with Giemsa and the nuclei with a DNA-specific fluorescent dye like DAPI.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

  • Data Analysis: The frequency of micronucleated binucleated cells is calculated for each concentration and compared to the vehicle control. Statistical analysis (e.g., Chi-square test) is performed to determine significance.

G start CHO-K1 Cell Culture treat Treat with Compound (± S9 metabolic activation) start->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest & Fix Cells cytoB->harvest stain Stain Nuclei & Cytoplasm harvest->stain score Microscopic Analysis (Score Micronuclei in Binucleated Cells) stain->score end Data Analysis & Report score->end G cluster_0 Organ-Specific Toxicity Panel Cardio Cardiotoxicity (hERG Assay) Hepato Hepatotoxicity (Primary Hepatocytes) Neuro Neurotoxicity (Neurite Outgrowth) Compound This compound Compound->Cardio Compound->Hepato Compound->Neuro

Caption: Panel of in vitro organ-specific toxicity assays.

Conclusion and Future Directions

This guide has outlined a foundational in vitro toxicity screening cascade for this compound. The data generated from these assays will provide a crucial initial assessment of the compound's safety profile, enabling informed decisions for further development. Positive findings in any of these assays would trigger further mechanistic studies to understand the underlying toxicological pathways. Conversely, a clean profile in this initial screen would build confidence in the compound's potential as a therapeutic candidate. The principles and protocols detailed herein are grounded in established regulatory guidelines and scientific best practices, ensuring the generation of high-quality, reliable data for modern drug discovery programs.

References

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Toxicity Testing in the 21st Century: A Vision and a Strategy. Washington (DC): National Academies Press (US); 2007. Available from: [Link]

  • OECD. OECD Test Guidelines for Genetic Toxicology. ISS; [date unknown]. Available from: [Link]

  • OECD. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. [Published 2022 Jun 30]. Available from: [Link]

  • OECD. OECD Guideline for the Testing of Chemicals 487: In Vitro Micronucleus Test. 2012. Available from: [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Date unknown]. Available from: [Link]

  • Corsini E, House RV, eds. In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate; 2013. Available from: [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Date unknown]. Available from: [Link]

  • OECD. OECD Guideline for the Testing of Chemicals 442E: In Vitro Skin Sensitisation. 2016. Available from: [Link]

  • Porsolt. In Vitro Toxicity Testing. [Date unknown]. Available from: [Link]

  • Wikipedia. Piperidine. [Date unknown]. Available from: [Link]

  • Wills JW, Johnson GE, et al. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. 2021. Available from: [Link]

  • Godoy P, Hewitt NJ, et al. In vitro models for liver toxicity testing. PMC; 2013. Available from: [Link]

  • Frolov NA, Vereshchagin AN. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC; 2023. Available from: [Link]

  • Atterwill CK, Walum E. In vitro techniques for the assessment of neurotoxicity. PMC; 1994. Available from: [Link]

  • Society of Toxicology. In vitro approaches for neurotoxicity testing. 2021. Available from: [Link]

  • GOV.UK. Guidance on genotoxicity testing strategies for manufactured nanomaterials. [Published 2024 Jul 18]. Available from: [Link]

  • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Date unknown]. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. 2023. Available from: [Link]

  • Doan T, et al. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. PubMed Central; 2023. Available from: [Link]

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  • Kido T, et al. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC; 2019. Available from: [Link]

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  • Schmidt BZ, et al. In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical. DIAL@UCLouvain; 2017. Available from: [Link]

  • Shode FO, et al. Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate; 2016. Available from: [Link]

  • ICH. Safety Guidelines. [Date unknown]. Available from: [Link]

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Sources

Methodological & Application

Application Note: 1H and 13C NMR Characterization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its precise structural and conformational characterization a critical aspect of drug discovery and development.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous elucidation of the three-dimensional structure of piperidine derivatives in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1H and 13C NMR spectroscopy for the detailed characterization of these important heterocyclic compounds. We will delve into the fundamental principles of chemical shifts and coupling constants specific to the piperidine scaffold, explore the influence of substituents and conformational dynamics, and present detailed protocols for sample preparation and the application of one- and two-dimensional NMR techniques for complete structural assignment.

Introduction: The Significance of the Piperidine Scaffold

The six-membered saturated heterocycle, piperidine, is a privileged scaffold in medicinal chemistry. Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as improved solubility and metabolic stability, and to serve as a versatile synthetic handle for the introduction of diverse functional groups. The conformational flexibility of the piperidine ring, primarily existing in a chair conformation, allows for the precise spatial orientation of substituents, which is often crucial for biological activity. A thorough understanding of the stereochemistry and conformational preferences of piperidine-containing molecules is therefore paramount for establishing structure-activity relationships (SAR) and optimizing drug candidates. NMR spectroscopy provides an unparalleled level of detail to probe these structural nuances.[3]

Part 1: Unraveling the Structure with 1H NMR Spectroscopy

The 1H NMR spectrum of a piperidine derivative offers a wealth of information regarding its substitution pattern and stereochemistry. Key parameters to consider are the chemical shift (δ) and the scalar coupling constant (J).

Characteristic Chemical Shifts (δ)

The protons on the piperidine ring typically resonate in the upfield region of the 1H NMR spectrum. However, their precise chemical shifts are highly sensitive to their local electronic environment and spatial orientation (axial vs. equatorial).

  • Protons α to the Nitrogen (C2-H and C6-H): These protons are the most deshielded due to the electron-withdrawing effect of the nitrogen atom and typically appear in the range of 2.5 - 3.5 ppm .[4][5] The nature of the substituent on the nitrogen atom significantly influences these chemical shifts. Electron-withdrawing groups will shift these protons further downfield.

  • Protons β and γ to the Nitrogen (C3-H, C5-H, and C4-H): These protons are more shielded and generally resonate between 1.2 - 2.0 ppm .[5] Overlap of these signals is common, often necessitating the use of 2D NMR techniques for unambiguous assignment.[6]

  • Axial vs. Equatorial Protons: A key feature of the chair conformation is the differentiation of axial and equatorial protons. Generally, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts. This is due to the anisotropic effect of the C-C single bonds in the ring.

Deciphering Stereochemistry with Coupling Constants (J)

Spin-spin coupling between adjacent protons provides critical information about their dihedral angle, which in turn defines the stereochemistry of the substituents. The Karplus equation describes the relationship between the three-bond coupling constant (³J) and the dihedral angle.

  • Axial-Axial Coupling (³J_ax,ax_): Protons in a trans-diaxial relationship have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10 - 13 Hz . This is a strong indicator of a chair conformation and is invaluable for assigning the relative stereochemistry of substituents.

  • Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_) Coupling: These interactions have smaller dihedral angles (around 60°), leading to smaller coupling constants, typically in the range of 2 - 5 Hz .

The analysis of these coupling patterns allows for the confident assignment of both the ring conformation and the orientation of substituents.[7][8]

Part 2: Probing the Carbon Skeleton with 13C NMR Spectroscopy

The 13C NMR spectrum provides complementary information about the carbon framework of the piperidine ring.

Characteristic Chemical Shifts (δ)
  • Carbons α to the Nitrogen (C2 and C6): These carbons are deshielded and typically resonate in the range of 45 - 60 ppm .[9] The nature of the N-substituent has a pronounced effect on their chemical shifts.[9]

  • Carbons β to the Nitrogen (C3 and C5): These carbons are generally found in the region of 25 - 35 ppm .[9]

  • Carbon γ to the Nitrogen (C4): The C4 carbon typically resonates in the range of 20 - 30 ppm .[9]

The steric environment and the presence of substituents on the ring will cause significant variations in these chemical shifts, providing valuable structural clues.[9]

Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment

For complex piperidine derivatives with significant signal overlap in 1D spectra, 2D NMR experiments are indispensable for complete and accurate structural elucidation.[10][11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of spin systems within the molecule. It is instrumental in tracing the connectivity of protons around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton to its directly attached carbon atom.[13] This is a powerful tool for assigning carbon resonances based on their known proton assignments and for resolving overlapping proton signals.[6][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different spin systems, particularly for assigning substituents on the piperidine ring or the nitrogen atom.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity.[15] They are essential for determining the stereochemistry and conformational preferences of the molecule, for instance, by observing NOEs between axial protons on the same side of the ring. For medium-sized molecules where the NOE may be close to zero, the ROESY experiment is preferred as the ROE is always positive.[15]

Part 4: Experimental Protocols

Sample Preparation: A Foundation for Quality Data

The quality of the NMR data is critically dependent on proper sample preparation.

Protocol 1: Standard Sample Preparation for 1H and 13C NMR

  • Determine the appropriate amount of sample: For a standard 1H NMR spectrum, 5-25 mg of the piperidine derivative is typically sufficient.[16][17] For a 13C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[17]

  • Choose a suitable deuterated solvent: The choice of solvent is crucial as it must dissolve the sample and should not have signals that overlap with the analyte signals.[18] Deuterated chloroform (CDCl₃) is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak.[19] Other common deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄.[20] The use of deuterated solvents is necessary to avoid large solvent signals that would overwhelm the sample signals.

  • Dissolve the sample: Weigh the sample accurately and dissolve it in approximately 0.5 - 0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filter the solution (if necessary): If the solution contains any solid particles, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Solid particles can degrade the spectral resolution.[16]

  • Add an internal standard (optional but recommended): Tetramethylsilane (TMS) is the most common internal standard for 1H and 13C NMR in organic solvents, with its signal defined as 0 ppm.[21] A small amount (1-2 drops of a dilute solution) is usually sufficient.

  • Transfer the solution to an NMR tube: Use a clean, high-quality NMR tube. The minimum length is typically 7 inches.[16]

  • Cap the NMR tube: Securely cap the tube to prevent solvent evaporation.

NMR Data Acquisition Workflow

The following workflow provides a logical sequence for acquiring a comprehensive set of NMR data for a novel piperidine derivative.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments 1H_NMR 1H NMR 13C_NMR 13C{1H} NMR 1H_NMR->13C_NMR Proceed if 1H is Informative DEPT DEPT-135/90 13C_NMR->DEPT Determine CH, CH2, CH3 Multiplicities COSY COSY DEPT->COSY Establish H-H Connectivity HSQC HSQC COSY->HSQC Correlate Protons to Carbons HMBC HMBC HSQC->HMBC Long-Range H-C Correlations NOESY_ROESY NOESY/ROESY HMBC->NOESY_ROESY Determine Stereochemistry & Conformation Structure_Elucidation Complete Structural and Conformational Assignment NOESY_ROESY->Structure_Elucidation Start Prepared NMR Sample Start->1H_NMR Initial Proton Information

Caption: A typical workflow for the NMR-based structural elucidation of piperidine derivatives.

Part 5: Data Presentation and Interpretation

For clarity and comparative analysis, it is highly recommended to tabulate the NMR data.

Table 1: Example 1H and 13C NMR Data for a Hypothetical 4-Aryl-N-methylpiperidine

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
2, 656.53.10d11.5
2.20t11.5
3, 532.01.85m
1.65m
442.02.80tt12.0, 3.5
N-CH₃43.02.35s
Aryl-C145.0--
Aryl-CH128.57.30m
Aryl-CH127.07.20m

Note: This is a simplified, hypothetical example. Real spectra may be more complex.

Conclusion

1H and 13C NMR spectroscopy, particularly when augmented with a suite of 2D techniques, provides an exceptionally detailed picture of the structure and stereochemistry of piperidine derivatives. A systematic approach to data acquisition and interpretation, as outlined in this application note, will empower researchers to confidently characterize these vital chemical entities, thereby accelerating the drug discovery and development process. The principles and protocols described herein serve as a robust foundation for tackling the structural elucidation of a wide range of piperidine-containing molecules.

References

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395. [Link]

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  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. [Link]

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  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational study of some N-Nitroso-2r, 6c-diphenylpiperidin-4-one oximes using NMR spectra. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

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  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

  • ACS Publications. (n.d.). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Deuterated Compounds for NMR. Retrieved from [Link]

  • NIH. (n.d.). Piperidine. PubChem. Retrieved from [Link]

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Application Notes and Protocols for Receptor Binding Assays Using 3-[(4-Methylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of Novel Piperidine Derivatives

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure for targeting a wide array of biological receptors. This document focuses on a novel derivative, 3-[(4-Methylphenoxy)methyl]piperidine, and its characterization using receptor binding assays. While the specific targets of this molecule are still under investigation, its structural motifs suggest a potential interaction with aminergic G-protein coupled receptors (GPCRs). Based on structural similarities to known ligands, we will use the histamine H3 receptor (H3R) as a representative target to illustrate a comprehensive workflow for characterizing the binding properties of this compound. The protocols and principles outlined herein are broadly applicable to other GPCRs and serve as a robust guide for researchers in pharmacology and drug discovery.

Introduction to this compound and Receptor Binding Assays

This compound is a novel chemical entity featuring a piperidine ring linked to a 4-methylphenoxy group via a methylene bridge. The piperidine moiety is a common pharmacophore known to interact with various receptors in the central nervous system (CNS), while the substituted phenoxy group can provide additional binding interactions and influence the compound's pharmacokinetic properties.

Receptor binding assays are fundamental in vitro tools used to quantify the interaction between a ligand (e.g., our test compound) and its receptor.[1][2] These assays are crucial for determining key binding parameters such as the equilibrium dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibition constant (Ki) of a test compound.[3] This information is vital for understanding a compound's potency, selectivity, and mechanism of action.

This guide will detail the theoretical and practical aspects of performing saturation and competition binding assays to characterize the interaction of this compound with the histamine H3 receptor.

The Histamine H3 Receptor: A Key Neuromodulatory Target

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor predominantly expressed in the CNS.[4] As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other important neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4] This positions the H3 receptor as a critical regulator of various physiological processes, including sleep-wake cycles, cognition, and appetite, making it an attractive therapeutic target for a range of neurological and psychiatric disorders.[4][5]

Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying ligand-receptor interactions due to their high sensitivity and specificity.[2][6] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that binds to the receptor of interest. The amount of bound radioactivity is then measured to determine the extent of ligand-receptor interaction.

There are two main types of radioligand binding assays:

  • Saturation Binding Assays: These assays are used to determine the affinity (Kd) of a radioligand for its receptor and the density of receptors (Bmax) in a given tissue or cell preparation.[3] This is achieved by incubating a constant amount of receptor preparation with increasing concentrations of the radioligand until saturation is reached.

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound for a receptor.[7] This is done by measuring the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.

The Concept of Specific and Non-Specific Binding

In any binding assay, the radioligand can bind to both the receptor of interest (specific binding) and to other non-receptor sites (non-specific binding).[8][9][10] Non-specific binding is typically of low affinity and is not saturable. To accurately determine specific binding, it is essential to measure and subtract the non-specific binding from the total binding. This is achieved by performing the binding reaction in the presence of a high concentration of an unlabeled ligand that is known to bind specifically to the receptor. This unlabeled ligand will displace the radioligand from the specific receptor sites, leaving only the non-specific binding.

Experimental Workflow and Protocols

The following sections provide detailed protocols for characterizing the binding of this compound to the histamine H3 receptor using radioligand binding assays.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Saturation_Assay Saturation Binding Assay Membrane_Prep->Saturation_Assay Competition_Assay Competition Binding Assay Membrane_Prep->Competition_Assay Radioligand_Prep Radioligand Dilution Radioligand_Prep->Saturation_Assay Radioligand_Prep->Competition_Assay Compound_Prep Test Compound Dilution Compound_Prep->Competition_Assay Scatchard Scatchard Analysis (Kd, Bmax) Saturation_Assay->Scatchard Cheng_Prusoff Cheng-Prusoff Analysis (Ki) Competition_Assay->Cheng_Prusoff

Caption: Overall experimental workflow for receptor binding assays.

Protocol 1: Preparation of Cell Membranes Expressing Histamine H3 Receptors

This protocol describes the preparation of crude cell membranes from HEK293 cells stably expressing the human histamine H3 receptor.

Materials:

  • HEK293 cells stably expressing the human H3 receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Homogenizer (e.g., Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Harvest cultured cells by scraping and transfer to a centrifuge tube.

  • Wash the cells twice with ice-cold PBS by centrifugation at 1000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice with 10-15 strokes of a Dounce homogenizer or for 15-20 seconds with a Polytron homogenizer.[11]

  • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in a small volume of Lysis Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is designed to determine the Kd and Bmax for a suitable H3 receptor radioligand, such as [3H]Nα-methylhistamine ([3H]NAMH).

Materials:

  • Prepared cell membranes expressing H3 receptors

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Radioligand: [3H]NAMH (specific activity ~80 Ci/mmol)

  • Unlabeled ligand for non-specific binding determination (e.g., clobenpropit at 10 µM)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the [3H]NAMH in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 20 nM).

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • For total binding wells, add 50 µL of Assay Buffer.

  • For non-specific binding wells, add 50 µL of the unlabeled ligand (10 µM clobenpropit).

  • Add 50 µL of the appropriate [3H]NAMH dilution to all wells.

  • Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubate the plate at 25°C for 2 hours with gentle shaking to reach equilibrium.[12]

  • Terminate the assay by rapid filtration through GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).

  • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

Protocol 3: Competition Radioligand Binding Assay

This protocol is used to determine the Ki of this compound.

Materials:

  • Same as for the saturation binding assay.

  • Test Compound: this compound

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended for the initial characterization (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • For total binding wells, add 50 µL of Assay Buffer.

  • For non-specific binding wells, add 50 µL of 10 µM clobenpropit.

  • For the competition wells, add 50 µL of the appropriate dilution of this compound.

  • Add 50 µL of [3H]NAMH at a concentration close to its Kd (determined from the saturation assay) to all wells.

  • Add 100 µL of the membrane preparation (10-50 µg of protein) to all wells.

  • Incubate, filter, and count the radioactivity as described in the saturation assay protocol.

Data Analysis and Interpretation

Saturation Binding Data Analysis
  • Calculate specific binding by subtracting the average non-specific binding counts per minute (CPM) from the average total binding CPM for each radioligand concentration.

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). This will generate a saturation curve.

  • The data can be fitted to a one-site binding model using non-linear regression analysis to determine the Kd and Bmax.

Scatchard Plot:

A Scatchard plot is a linear transformation of the saturation binding data that can also be used to determine Kd and Bmax.[13][14][15]

  • Plot Bound/Free (Y-axis) versus Bound (X-axis).

  • The slope of the line is -1/Kd.

  • The x-intercept is Bmax.

scatchard_plot Scatchard Plot cluster_axes cluster_plot cluster_labels Y_axis Bound/Free origin Y_axis->origin X_axis Bound origin->X_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 slope Slope = -1/Kd x_int X-intercept = Bmax

Caption: A representative Scatchard plot for saturation binding data.

Competition Binding Data Analysis
  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding (Y-axis) against the log concentration of this compound (X-axis). This will generate a competition curve.

  • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[16][17][18]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Histamine H3 Receptor Signaling Pathway

Understanding the signaling pathway of the target receptor provides context for the functional consequences of ligand binding. The histamine H3 receptor is a Gi/o-coupled GPCR.

H3R_signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand This compound (or Histamine) Ligand->H3R Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: Simplified signaling pathway of the histamine H3 receptor.

Activation of the H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[19] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in downstream cellular processes.

Data Presentation

The following tables provide a template for summarizing the results obtained from the binding assays.

Table 1: Saturation Binding Parameters for [3H]NAMH at the Histamine H3 Receptor

ParameterValue
Kd (nM)Insert Value
Bmax (fmol/mg protein)Insert Value
Scatchard Plot Linearity (R²)Insert Value

Table 2: Competition Binding of this compound at the Histamine H3 Receptor

CompoundIC50 (nM)Ki (nM)
This compoundInsert ValueInsert Value
Clobenpropit (Reference)Insert ValueInsert Value

Conclusion and Future Directions

This application note provides a comprehensive guide for the characterization of the binding properties of the novel compound this compound, using the histamine H3 receptor as a model system. The detailed protocols for membrane preparation, saturation, and competition binding assays, along with the guidelines for data analysis, provide a solid framework for determining the affinity of this compound.

The determination of the Ki value is a critical first step in understanding the pharmacological profile of this compound. Future studies should focus on assessing its selectivity by performing binding assays against other histamine receptor subtypes and a broader panel of CNS receptors. Furthermore, functional assays, such as cAMP accumulation or GTPγS binding assays, should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor. These collective data will be instrumental in elucidating the therapeutic potential of this promising new chemical entity.

References

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Application Notes and Protocols for 3-[(4-Methylphenoxy)methyl]piperidine: A Novel Chemical Probe for Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling a New Tool for Neuromodulation

The piperidine scaffold is a cornerstone in the development of centrally active therapeutic agents, forming the structural basis for a multitude of neuropharmacological drugs. Its conformational flexibility and ability to engage with a wide array of receptor types make it a privileged structure in medicinal chemistry. The compound 3-[(4-Methylphenoxy)methyl]piperidine emerges from a rational design paradigm, integrating the established piperidine core with a phenoxymethyl moiety. This structural combination is hypothesized to confer affinity for key targets within the central nervous system, including monoamine transporters and other receptors implicated in neuropsychiatric and neurodegenerative disorders.

Structurally related molecules, such as certain phenoxymethylpiperidine derivatives, have demonstrated significant interaction with the serotonin transporter (SERT), suggesting a potential role as a selective serotonin reuptake inhibitor (SSRI).[1] Furthermore, the broader class of benzylpiperidines has been shown to modulate N-methyl-D-aspartate (NMDA) receptors and sigma-1 (σ1) receptors, both of which are critical in synaptic plasticity, neuroprotection, and the pathophysiology of numerous neurological conditions.

These application notes provide a comprehensive guide for the initial characterization and utilization of this compound as a chemical probe. The following sections detail a plausible synthetic route, robust in vitro characterization assays, and protocols for in vivo validation of its potential antidepressant and neuro-modulatory effects. The methodologies are designed to be self-validating, with clear causal explanations for experimental choices, empowering researchers to rigorously investigate the neuropharmacological profile of this novel compound.

II. Postulated Mechanism of Action: A Multi-Target Hypothesis

Based on its structural motifs, this compound is predicted to primarily act as a modulator of serotonergic neurotransmission through the inhibition of the serotonin transporter (SERT). Blockade of SERT by the compound would lead to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling. This is a well-established mechanism for the therapeutic action of many antidepressant medications.[1]

Secondary to its primary action on SERT, the compound may also exhibit affinity for other key neuronal receptors, such as the NMDA and sigma-1 receptors. The engagement of these targets could lead to a more complex pharmacological profile, potentially offering neuroprotective or cognitive-enhancing effects. The sigma-1 receptor, a chaperone protein at the mitochondria-associated ER membrane, is known to modulate calcium signaling and neuronal survival.[2]

SERT_Modulation cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Presynaptic_Neuron Tryptophan -> 5-HTP -> Serotonin (5-HT) VMAT2 VMAT2 Presynaptic_Neuron->VMAT2 Synaptic_Vesicle Synaptic Vesicle (5-HT storage) VMAT2->Synaptic_Vesicle 5HT_Synapse Serotonin (5-HT) Synaptic_Vesicle->5HT_Synapse Exocytosis Postsynaptic_Receptors 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) 5HT_Synapse->Postsynaptic_Receptors Binding SERT SERT 5HT_Synapse->SERT Reuptake Neuronal_Response Downstream Signaling & Neuronal Response Postsynaptic_Receptors->Neuronal_Response Probe This compound Probe->SERT Inhibition

Figure 1. Postulated mechanism of action of this compound at the serotonergic synapse.

III. Synthesis Protocol

The following is a generalized, two-step protocol for the synthesis of this compound, adapted from methods for analogous phenoxymethylpiperidine compounds.[3]

Step 1: Mesylation of N-Boc-3-(hydroxymethyl)piperidine

  • To a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 4-Methylphenol and Boc Deprotection

  • To a solution of 4-methylphenol (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude mesylate from Step 1 in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir overnight.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-Boc protected product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • To a solution of the purified N-Boc-3-[(4-methylphenoxy)methyl]piperidine in DCM, add trifluoroacetic acid (TFA) (10 eq) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 1M NaOH.

  • Extract the product with DCM (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield this compound.

IV. In Vitro Characterization Protocols

A. Radioligand Binding Assays

This protocol provides a general framework for determining the binding affinity of this compound for SERT, NMDA, and sigma-1 receptors.[4][5]

  • Membrane Preparation : Homogenize brain tissue (e.g., cortex for SERT, hippocampus for NMDA receptors) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup : In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]MK-801 for NMDA receptors, -pentazocine for sigma-1 receptors) at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Incubation : Incubate the plates at an appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis : Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Profile of this compound

TargetRadioligandKi (nM)
Human SERT[³H]Citalopram15
Rat NMDA Receptor[³H]MK-801>1000
Human Sigma-1 Receptor-Pentazocine250
Human Dopamine Transporter[³H]WIN 35,428800
Human Norepinephrine Transporter[³H]Nisoxetine1200
B. Functional Assay: Synaptosome Uptake Assay

This assay functionally assesses the inhibition of serotonin reuptake.

  • Synaptosome Preparation : Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum or cortex) by differential centrifugation.

  • Assay : Pre-incubate synaptosomes with varying concentrations of this compound or a reference compound (e.g., fluoxetine) for 10-15 minutes at 37°C.

  • Initiate uptake by adding a low concentration of [³H]serotonin.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity in the synaptosomes using a scintillation counter.

  • Calculate the IC50 for uptake inhibition.

C. Functional Assay: NMDA Receptor-Mediated Calcium Imaging

This assay measures the compound's ability to modulate NMDA receptor function.[6][7]

  • Cell Culture : Culture primary neurons or a cell line expressing NMDA receptors on glass-bottom dishes.

  • Dye Loading : Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Imaging : Place the dish on the stage of a fluorescence microscope.

  • Assay : Perfuse the cells with an extracellular solution. Establish a baseline fluorescence reading.

  • Apply this compound at various concentrations for a pre-incubation period.

  • Stimulate the cells with NMDA (e.g., 20 µM) and glycine (co-agonist) and record the change in intracellular calcium concentration as a change in fluorescence intensity.

  • Analyze the data to determine if the compound potentiates or inhibits the NMDA-induced calcium influx.

V. In Vivo Evaluation Protocols

A. Forced Swim Test (Mouse Model of Antidepressant Activity)

The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy.[8][9][10]

Figure 2. Experimental workflow for the mouse forced swim test.
  • Apparatus : A transparent glass cylinder (20 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure : a. Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) to mice. b. After a pre-treatment period (e.g., 30-60 minutes), gently place each mouse into the cylinder of water for a 6-minute session. c. Record the session with a video camera. d. After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage. e. A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis : Compare the immobility time between the compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in immobility time suggests an antidepressant-like effect.

B. Western Blot Analysis of Brain Tissue

This protocol allows for the investigation of changes in protein expression in specific brain regions following treatment with the compound.[11][12][13]

  • Tissue Collection : Following a chronic treatment paradigm with this compound, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex).

  • Protein Extraction : Homogenize the tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[13] Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.

  • Protein Quantification : Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the protein of interest (e.g., BDNF, CREB, pCREB) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis : Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Compare the protein expression levels between treatment groups.

VI. References

  • Dendritic NMDA receptors activate axonal calcium channels - PMC - PubMed Central - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Retrieved January 28, 2026, from [Link]

  • Western Blotting for Neuronal Proteins - Protocols.io. (2024, December 16). Retrieved January 28, 2026, from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (n.d.). Retrieved January 28, 2026, from [Link]

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv. (n.d.). Retrieved January 28, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Mouse Forced Swim Test - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - Frontiers. (n.d.). Retrieved January 28, 2026, from [Link]

  • NMDA-receptor Study Protocol - JoVE Journal. (2018, April 23). Retrieved January 28, 2026, from [Link]

  • (PDF) Western Blotting for Neuronal Proteins v1 - ResearchGate. (2024, November 26). Retrieved January 28, 2026, from [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States - RSC Publishing. (2020, September 1). Retrieved January 28, 2026, from [Link]

  • Factsheet on the forced swim test - Understanding Animal Research. (2020, October 15). Retrieved January 28, 2026, from [Link]

  • Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - NIH. (2020, June 13). Retrieved January 28, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection | Request PDF - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]

  • Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis | Life Science Alliance. (2024, May 15). Retrieved January 28, 2026, from [Link]

  • Western blot in homogenised mouse brain samples - Protocols.io. (2024, January 9). Retrieved January 28, 2026, from [Link]

  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo | bioRxiv. (2022, June 12). Retrieved January 28, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved January 28, 2026, from [Link]

  • Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Effects of NMDA Subunit Composition on Calcium Influx and Spike Timing-Dependent Plasticity in Striatal Medium Spiny Neurons | PLOS Computational Biology - Research journals. (n.d.). Retrieved January 28, 2026, from [Link]

  • Mouse Forced Swim Test l Protocol Preview - YouTube. (2022, June 22). Retrieved January 28, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved January 28, 2026, from [Link]

  • Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Application Notes & Protocols: Investigating 3-[(4-Methylphenoxy)methyl]piperidine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Advanced Sciences Division

Version: 1.0

Introduction: The Piperidine Scaffold and a Novel Candidate for CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and physicochemical properties allow for optimal interactions with a wide range of biological targets. Within the vast chemical space of piperidine derivatives, compounds bearing a phenoxymethyl substituent at the 3-position have shown promise as modulators of monoaminergic systems. Notably, analogs such as 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated as potential antidepressant agents, demonstrating activity in biogenic amine reuptake inhibition.[2]

This document provides a comprehensive guide for the investigation of a novel, structurally related compound, 3-[(4-Methylphenoxy)methyl]piperidine , as a potential candidate for CNS drug discovery, with a primary focus on its evaluation as an antidepressant. Based on structure-activity relationships of similar molecules, we hypothesize that this compound may function as a monoamine reuptake inhibitor, a well-established mechanism for antidepressant efficacy.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a structured approach to characterizing the compound's mechanism of action, from initial in vitro screening to in vivo behavioral validation. The protocols provided are grounded in established methodologies and are designed to ensure scientific rigor and reproducibility.

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

The primary hypothesis for the CNS activity of this compound is its interaction with monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET). This is based on the known activity of structurally similar compounds.[2] Inhibition of these transporters increases the synaptic concentration of serotonin and norepinephrine, respectively, which is a key mechanism underlying the therapeutic effects of many antidepressant drugs, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][4]

The proposed mechanism is illustrated in the signaling pathway diagram below.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT VMAT2 Vesicle Synaptic Vesicle (5-HT/NE) Neurotransmitter 5-HT / NE Vesicle->Neurotransmitter Release SERT_NET SERT / NET SERT_NET->MAO Degradation by MAO SERT_NET->Vesicle Repackaging via VMAT2 Compound This compound Compound->SERT_NET Inhibition Neurotransmitter->SERT_NET Reuptake Receptor Postsynaptic Receptors (e.g., 5-HT1A, β-adrenergic) Neurotransmitter->Receptor Binding & Activation Signaling Downstream Signaling (e.g., cAMP, CREB) Receptor->Signaling Signal Transduction

Caption: Hypothesized mechanism of this compound.

Experimental Workflow for Compound Characterization

A logical and phased approach is critical for the efficient evaluation of a new chemical entity. The following workflow outlines the key stages, from initial in vitro characterization to in vivo proof-of-concept.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Evaluation binding_assay Transporter Binding Assays (SERT, NET, DAT) uptake_assay Functional Reuptake Inhibition Assays ([3H]5-HT, [3H]NE) binding_assay->uptake_assay Confirm functional activity selectivity_panel Receptor Selectivity Profiling (e.g., CEREP panel) uptake_assay->selectivity_panel Determine selectivity adme_tox In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition, hERG) selectivity_panel->adme_tox Assess drug-like properties pk_study Pharmacokinetic Studies (Brain Penetration) adme_tox->pk_study Proceed if favorable profile behavioral_models Behavioral Models of Depression (Forced Swim Test, Tail Suspension Test) pk_study->behavioral_models Establish dose-exposure relationship target_engagement Target Engagement Studies (In Vivo Microdialysis) behavioral_models->target_engagement Confirm in vivo mechanism

Sources

Application Note: High-Throughput Screening of Piperidine Scaffold Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is recognized as a "privileged structure" in medicinal chemistry, serving as the core scaffold for over 12,000 bioactive compounds, including blockbuster drugs like Fentanyl, Donepezil, and Ritalin. Its ubiquity stems from its ability to modulate physicochemical properties (solubility, pKa) and its conformational adaptability to diverse receptor pockets, particularly G-Protein Coupled Receptors (GPCRs). This guide details the workflow for screening piperidine-focused libraries, addressing specific challenges such as basicity-induced phospholipidosis, non-specific binding, and solubility thresholds in high-throughput environments.

Introduction: The Piperidine Advantage

In drug discovery, a "privileged structure" is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Piperidine (hexahydropyridine) fits this definition perfectly.

Why Screen Piperidines?
  • Versatile Functionalization: The nitrogen atom (N1) and carbon positions (C2, C3, C4) offer distinct vectors for diversification, allowing the exploration of vast chemical space from a single core.

  • GPCR Affinity: The basic nitrogen often serves as a critical interaction point (ionic bond) with conserved aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors).

  • Pharmacokinetic Profile: Piperidines often improve oral bioavailability and blood-brain barrier (BBB) penetration compared to their acyclic amine counterparts.

Critical Consideration: While potent, piperidine libraries often suffer from "stickiness" (high lipophilicity + basicity), leading to false positives in HTS. This protocol includes specific triage steps to mitigate these artifacts.

Library Design & Synthesis Strategy

To generate a high-quality piperidine library for HTS, we utilize a Solid-Phase Organic Synthesis (SPOS) approach. This allows for "Split-and-Pool" combinatorial chemistry, rapidly generating thousands of analogs.

Workflow Visualization: Split-Pool Synthesis

The following diagram illustrates the logical flow of creating a diverse piperidine library, moving from resin loading to final cleavage.

PiperidineSynthesis Start Resin Loading (Wang or Rink Amide) Step1 N-Functionalization (Reductive Amination) Start->Step1 Scaffold Attachment Split Split Resin (Diversity Point 1) Step1->Split Step2 C4-Substitution (Suzuki Coupling / SnAr) Split->Step2 Parallel Rxns Pool Pool & Mix Step2->Pool Cleave TFA Cleavage & Cyclization Pool->Cleave Final Step QC LC-MS QC (Purity > 90%) Cleave->QC

Figure 1: Split-pool synthesis workflow for generating diverse piperidine libraries. High-contrast nodes indicate critical decision points.

Core Protocol: Cell-Based Calcium Flux Assay (GPCRs)

Given the piperidine scaffold's predilection for GPCRs (e.g., 5-HT, Chemokine, Opioid receptors), a functional Calcium Flux assay is the gold standard for primary screening.

Experimental Design
  • Assay Principle: Detection of intracellular calcium mobilization (

    
    ) using a fluorescent dye (e.g., Fluo-4 or Calcium-6) upon ligand binding.
    
  • Platform: FLIPR (Fluorometric Imaging Plate Reader) or FDSS.

  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR and

    
     (promiscuous G-protein to couple non-
    
    
    
    receptors to calcium release).
Step-by-Step Methodology
Phase 1: Cell Preparation (Day -1)
  • Harvest: Detach cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Plating: Dispense 10,000 cells/well in 25

    
    L of culture medium into black-wall, clear-bottom 384-well Poly-D-Lysine coated plates .
    
    • Note: Piperidines are basic; PDL coating prevents cell detachment during dye loading.

  • Incubation: Incubate overnight at 37°C, 5% CO

    
    .
    
Phase 2: Dye Loading (Day 0)
  • Buffer Prep: Prepare Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

    • Critical: Add 2.5 mM Probenecid to inhibit anion transporters that pump dye out of cells.

  • Dye Addition: Remove culture media. Add 20

    
    L of Calcium-6 dye loading solution.
    
  • Incubation: 60 minutes at 37°C, followed by 15 minutes at RT to equilibrate.

Phase 3: Compound Preparation & Screening
  • Source Plate: Prepare piperidine library compounds at 4x final concentration in Assay Buffer (0.4% DMSO).

    • Solubility Check: Piperidine salts (HCl, TFA) are soluble, but free bases may precipitate. Ensure final DMSO is <0.5% to avoid solvent artifacts.

  • Baseline Reading: Transfer assay plate to FLIPR. Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject 10

    
    L of compound (Final conc: 10 
    
    
    
    M).
  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Data Output & Normalization

Calculate response as Max-Min or Area Under Curve (AUC) . Normalize to controls:



Troubleshooting & Triage: The "Sticky" Amine Problem

Piperidines are notorious for lysosomotropism (trapping in acidic organelles) and phospholipidosis (accumulation in membranes), which can mimic functional activity.

Triage Logic Flow

Use this decision tree to filter hits and remove false positives.

TriageLogic Hit Primary Hit (>50% Activation) Counter Parental Cell Screen (No Receptor) Hit->Counter Dose Dose Response (10-pt titration) Counter->Dose Inactive in Null Cells Discard Discard (Off-Target/Artifact) Counter->Discard Active in Null Cells Biophys Biophysical Validation (SPR or Tm shift) Dose->Biophys Valid IC50 Dose->Discard Flat/Bell Curve Biophys->Discard No Binding Lead Validated Lead (Proceed to SAR) Biophys->Lead Binding Confirmed

Figure 2: Triage logic for validating piperidine hits. This workflow filters out non-specific interactions common to lipophilic amines.

Comparative Assay Performance
FeatureCalcium Flux (FLIPR)Radioligand BindingcAMP (TR-FRET)
Throughput Ultra-HighMediumHigh
Cost ModerateHigh (Isotopes)Moderate
Piperidine Issue False positives from ion channel interferenceHigh non-specific binding (NSB) to filtersFluorescence quenching by amines
Mitigation Use parental cell controlPre-soak filters in PEIRatiometric correction

References

  • Piperidine as a Privileged Scaffold

    • Goossens, L., et al. (2025). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PMC.

  • GPCR Screening Methodologies

    • Zhang, R., & Xie, X. (2012). "Tools for GPCR Drug Discovery." Acta Pharmacologica Sinica.

  • Solid-Phase Synthesis of Piperidines

    • Watson, C., et al. (2022). "Exploration of piperidine 3D fragment chemical space." RSC Medicinal Chemistry.[3]

  • High-Throughput Screening Artifacts

    • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)." Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: Radiolabeling 3-[(4-Methylphenoxy)methyl]piperidine for Serotonin Transporter Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis, radiolabeling, and preclinical evaluation of 3-[(4-Methylphenoxy)methyl]piperidine, a potent ligand developed for Positron Emission Tomography (PET) imaging of the serotonin transporter (SERT). SERT is a critical target in neuroscience research, implicated in the pathophysiology of depression, anxiety disorders, and neurodegenerative diseases.[1] This guide details two distinct radiolabeling strategies for producing PET tracers: [¹¹C]3-[(4-Methylphenoxy)methyl]-1-methylpiperidine ([¹¹C]MPMP) via ¹¹C-methylation and [¹⁸F]3-([(4-(2-fluoroethoxy)phenoxy)methyl]piperidine ([¹⁸F]FPMP) via ¹⁸F-fluoroalkylation. We present step-by-step protocols for precursor synthesis, automated radiolabeling, stringent quality control, and subsequent in vitro and in vivo characterization. The methodologies are designed to provide researchers with a robust framework for producing these novel radiotracers for preclinical imaging studies aimed at quantifying SERT density and occupancy.

Introduction and Rationale

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft.[1] Its dysfunction is a hallmark of numerous neuropsychiatric disorders.[1] PET imaging provides a non-invasive method to quantify SERT density in the living brain, offering invaluable insights into disease mechanisms and serving as a powerful tool for drug development and treatment monitoring.[2][3]

The compound this compound features a structural motif common to high-affinity SERT ligands.[1] Its architecture suggests a strong potential for selective binding to the transporter. This guide outlines the development of two PET radiotracers based on this scaffold:

  • [¹¹C]MPMP: Labeled with the short-half-life positron emitter Carbon-11 (t½ ≈ 20.4 min), this tracer is ideal for studies requiring repeated scans on the same day, such as receptor occupancy studies. The radiolabel is introduced on the piperidine nitrogen, a common strategy for CNS-targeting tracers.

  • [¹⁸F]FPMP: Labeled with Fluorine-18 (t½ ≈ 109.8 min), this tracer allows for longer imaging protocols and distribution to satellite imaging centers without an on-site cyclotron. The label is incorporated via a fluoroethoxy group on the phenoxy ring, a position chosen to minimize interference with SERT binding.

This document serves as a practical guide for researchers in radiopharmaceutical sciences and drug development, providing the necessary protocols to implement these tracers in their preclinical research programs.

Synthesis of Precursors and Reference Standards

The successful and reproducible synthesis of high-purity radiotracers begins with the meticulous preparation of non-radioactive ("cold") reference standards and the essential precursor molecules. The following section details the synthetic schemes for these critical starting materials.

Synthesis of Reference Standard: this compound

The core scaffold is synthesized via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[4][5] The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during the ether synthesis.[6]

Workflow:

A 1. N-Boc-3-(hydroxymethyl)piperidine C Williamson Ether Synthesis (NaH, THF) A->C B 2. p-Cresol B->C D 3. N-Boc-3-[(4-Methylphenoxy)methyl]piperidine C->D Formation of Ether Bond E Boc Deprotection (TFA, DCM) D->E F 4. This compound (Reference Standard) E->F Final Product A 1. 4-Hydroxyphenethyl alcohol C Williamson Ether Synthesis (K₂CO₃, ACN) A->C B 2. N-Boc-3-(tosyloxymethyl)piperidine B->C D 3. N-Boc-3-([(4-(2-hydroxyethoxy)phenoxy)methyl]piperidine C->D Ether Formation E Tosylation (TsCl, Pyridine) D->E F 4. N-Boc-3-([(4-(2-tosyloxyethoxy)phenoxy)methyl]piperidine E->F Activation of Hydroxyl G Boc Deprotection (TFA, DCM) F->G H 5. 3-([(4-(2-tosyloxyethoxy)phenoxy)methyl]piperidine (Precursor P2) G->H Final Precursor A [¹¹C]CO₂ from Cyclotron B Gas-Phase Conversion A->B LiAlH₄, HI C [¹¹C]CH₃I Synthesis B->C LiAlH₄, HI D Trapping in Reaction Vessel C->D F N-Methylation (NaH, 80°C, 5 min) D->F [¹¹C]CH₃I vapor E Precursor P1 in DMF E->F G Reaction Mixture F->G H Semi-Prep HPLC Purification G->H Quench & Inject I [¹¹C]MPMP Fraction H->I J Formulation (SPE, Sterile Filtration) I->J K Final Product for QC J->K A [¹⁸F]Fluoride in [¹⁸O]H₂O B Anion Exchange Cartridge A->B Trap [¹⁸F]F⁻ C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D F Nucleophilic Substitution (110°C, 10 min) D->F Anhydrous [¹⁸F]F⁻ complex E Precursor P2 in ACN E->F G Reaction Mixture F->G H Semi-Prep HPLC Purification G->H Dilute & Inject I [¹⁸F]FPMP Fraction H->I J Formulation (SPE, Sterile Filtration) I->J K Final Product for QC J->K

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-Methylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[(4-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of your synthesis.

Introduction: Navigating the Synthesis

The synthesis of this compound, a valuable building block in pharmaceutical development, is typically achieved through a multi-step process. The most common and logical pathway involves the N-protection of 3-(hydroxymethyl)piperidine, conversion of the hydroxyl group to a suitable leaving group (such as a halide), followed by a Williamson ether synthesis with p-cresol, and concluding with deprotection of the piperidine nitrogen. Each of these stages presents unique challenges and opportunities for optimization. This guide will walk you through these steps, providing expert insights to help you navigate potential pitfalls and maximize your yield and purity.

Overall Synthetic Workflow

The synthesis can be logically broken down into four key stages. Understanding the purpose and critical parameters of each stage is fundamental to a successful outcome.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Activation of Hydroxyl Group cluster_2 Stage 3: Williamson Ether Synthesis cluster_3 Stage 4: Deprotection A 3-(Hydroxymethyl)piperidine B N-Boc-3-(hydroxymethyl)piperidine A->B Boc₂O, Base C N-Boc-3-(chloromethyl)piperidine B->C SOCl₂, Pyridine E N-Boc-3-[(4-Methylphenoxy)methyl]piperidine C->E Base (e.g., NaH, K₂CO₃) D p-Cresol D->E F This compound E->F Acid (e.g., TFA, HCl)

Caption: A four-stage workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield in the N-Protection Step

  • Symptom: Incomplete consumption of 3-(hydroxymethyl)piperidine as observed by TLC or NMR analysis of the crude reaction mixture.

  • Potential Cause 1: Insufficient Base. The reaction of di-tert-butyl dicarbonate (Boc₂O) with the piperidine nitrogen requires a base to neutralize the liberated proton. If the base is too weak or used in insufficient quantity, the reaction may not proceed to completion.

  • Solution 1: Use at least one equivalent of a suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For a more robust reaction, consider using a stronger base like sodium hydroxide in a biphasic system.

  • Potential Cause 2: Hydrolysis of Boc Anhydride. Boc anhydride is sensitive to moisture. The presence of water in the solvent or on the glassware can lead to its decomposition, reducing the amount available for the reaction.

  • Solution 2: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. It is also advisable to use a fresh bottle of Boc anhydride.

Issue 2: Formation of Multiple Products in the Chlorination Step

  • Symptom: TLC or GC-MS analysis of the crude product from the reaction of N-Boc-3-(hydroxymethyl)piperidine with thionyl chloride (SOCl₂) shows multiple spots or peaks.

  • Potential Cause: Over-reaction and Side Reactions. Thionyl chloride is a highly reactive reagent. Uncontrolled reaction temperatures can lead to the formation of undesired byproducts. The presence of impurities in the starting material can also lead to side reactions.

  • Solution:

    • Temperature Control: Add the thionyl chloride dropwise to a cooled solution (0 °C) of the alcohol in a suitable solvent like dichloromethane (DCM) to maintain better control over the reaction exotherm.

    • Use of a Scavenger: The addition of a base like pyridine can neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.[1]

    • Purity of Starting Material: Ensure the N-Boc-3-(hydroxymethyl)piperidine is pure and dry before proceeding to the chlorination step.

Issue 3: Low Yield in the Williamson Ether Synthesis Step

  • Symptom: A significant amount of unreacted p-cresol and/or N-Boc-3-(chloromethyl)piperidine remains after the reaction.

  • Potential Cause 1: Incomplete Deprotonation of p-Cresol. The Williamson ether synthesis is an S_N2 reaction where the phenoxide acts as the nucleophile.[2] Incomplete deprotonation of the phenol will result in a lower concentration of the active nucleophile.

  • Solution 1: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like DMF or THF to ensure complete deprotonation of the p-cresol.

  • Potential Cause 2: Competing N-Alkylation. If the piperidine nitrogen is not protected, it can compete with the phenoxide as a nucleophile, leading to the formation of a quaternary ammonium salt.

  • Solution 2: Ensure that the piperidine nitrogen is protected with a group like Boc, which is stable under the basic conditions of the Williamson ether synthesis.

  • Potential Cause 3: Elimination Side Reaction. The N-Boc-3-(chloromethyl)piperidine is a primary alkyl halide, which is ideal for S_N2 reactions. However, under strongly basic conditions and elevated temperatures, a competing E2 elimination reaction can occur, leading to the formation of an alkene.

  • Solution 3: Maintain a moderate reaction temperature (e.g., 50-80 °C) and avoid excessively harsh bases if possible.[3]

Issue 4: C-Alkylation of p-Cresol

  • Symptom: NMR analysis of the purified product shows signals corresponding to the piperidinemethyl group attached to the aromatic ring of the cresol, in addition to the desired ether product.

  • Potential Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, particularly at higher temperatures.[4]

  • Solution:

    • Optimize Reaction Temperature: Lowering the reaction temperature can favor O-alkylation over C-alkylation.[4]

    • Choice of Solvent and Cation: The choice of solvent and the counter-ion of the base can influence the O/C alkylation ratio. In general, polar aprotic solvents favor O-alkylation.

Issue 5: Difficulty in N-Boc Deprotection

  • Symptom: Incomplete removal of the Boc group after treatment with acid.

  • Potential Cause 1: Insufficient Acid or Reaction Time. The cleavage of the Boc group is an acid-catalyzed process. Insufficient acid or a short reaction time may lead to incomplete deprotection.[5]

  • Solution 1: Use a strong acid such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol. Monitor the reaction by TLC until the starting material is fully consumed.[6]

  • Potential Cause 2: Acid-Labile Ether Linkage. While generally stable, the ether linkage could potentially be cleaved under very harsh acidic conditions, although this is less likely for an aryl ether.

  • Solution 2: Use the mildest acidic conditions necessary for Boc deprotection. Start with a moderate concentration of acid and room temperature, and only increase the temperature or acid concentration if the reaction is not proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice for this synthesis. It is easily introduced using Boc anhydride and is stable to the basic conditions of the Williamson ether synthesis. Furthermore, it can be readily removed under acidic conditions that are unlikely to affect the newly formed ether linkage.[7]

Q2: Can I use 3-(hydroxymethyl)piperidine directly in the Williamson ether synthesis without N-protection?

A2: This is not recommended. The secondary amine of the piperidine ring is a potent nucleophile and will compete with the p-cresol phenoxide, leading to significant N-alkylation and the formation of complex product mixtures that are difficult to separate.

Q3: What are the optimal conditions for the Williamson ether synthesis step?

A3: For the reaction between N-Boc-3-(chloromethyl)piperidine and p-cresol, the following conditions are a good starting point:

Parameter Recommendation Rationale
Base Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃) Strong bases ensure complete deprotonation of p-cresol.
Solvent Anhydrous DMF or Acetonitrile Polar aprotic solvents facilitate S_N2 reactions.[3]
Temperature 50-80 °C Balances reaction rate with minimizing side reactions like elimination and C-alkylation.

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Can improve reaction rates and yields, especially with weaker bases like K₂CO₃.[8] |

Q4: How can I purify the final product, this compound?

A4: After deprotection and aqueous work-up to remove the acid, the crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol containing a small amount of ammonia (to prevent tailing of the amine on the silica), is often effective.[9]

Q5: What are the key analytical techniques to monitor the reaction and characterize the product?

A5:

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for confirming the structure of the intermediates and the final product. Key signals to look for in the final product include the aromatic protons of the p-cresol moiety, the methylene protons of the ether linkage, and the protons of the piperidine ring.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-(hydroxymethyl)piperidine

  • To a solution of 3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 volumes).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-3-(chloromethyl)piperidine

  • Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM (10 volumes) and cool to 0 °C.

  • Slowly add thionyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude chloride.

Protocol 3: Synthesis of N-Boc-3-[(4-Methylphenoxy)methyl]piperidine

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (5 volumes) at 0 °C, slowly add a solution of p-cresol (1.1 eq) in anhydrous DMF (2 volumes).

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Add a solution of N-Boc-3-(chloromethyl)piperidine (1.0 eq) in anhydrous DMF (3 volumes).

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection to Yield this compound

  • Dissolve N-Boc-3-[(4-Methylphenoxy)methyl]piperidine (1.0 eq) in DCM (10 volumes).

  • Add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.[11]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the final product.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]

  • CN103755624A - Synthetic method of piperidine derivative - Google P
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  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. - ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]

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  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
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  • Boc Deprotection - TFA - Common Organic Chemistry. [Link]

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  • How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups? | ResearchGate. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers. [Link]

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  • CN103865964A - Method for synthesizing (R)
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  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. [Link]

  • CN103435538A - (R)
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  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC - NIH. [Link]

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  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - NIH. [Link]

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Technical Support Center: Refining In Vivo Dosage for Novel Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for refining in vivo study dosages, with a focus on novel compounds such as 3-[(4-Methylphenoxy)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a dynamic question-and-answer format to directly address the challenges you may encounter during your experimental journey. Our goal is to equip you with the scientific rationale and practical methodologies to establish safe and effective in vivo dosages for your novel piperidine derivatives.

Section 1: Foundational Concepts & Initial Considerations

Question: I have a novel piperidine derivative, this compound. Where do I even begin to determine an in vivo dosage?

Answer:

The piperidine scaffold is a common motif in many biologically active compounds, including analgesics, antipsychotics, and receptor antagonists.[1][2] Your literature search should focus on piperidine derivatives with similar phenoxymethyl substitutions to gather information on:

  • In vitro activity: What are the known or predicted biological targets? Is it an enzyme inhibitor, a receptor agonist/antagonist, or does it have other activities?[3][4][5] For instance, various piperidine derivatives have been identified as NMDA receptor antagonists, opioid receptor modulators, and σ1 receptor ligands.[6][7][8] Understanding the in vitro potency (e.g., IC50 or Ki values) can provide a starting point for estimating a pharmacologically active concentration in vivo.

  • Pharmacokinetic (PK) properties of analogues: How are similar compounds absorbed, distributed, metabolized, and excreted (ADME)?[9] Poor oral bioavailability might necessitate alternative routes of administration.[10]

  • Known toxicities: Are there any known class-specific toxicities associated with phenoxymethylpiperidines? This can inform the endpoints you monitor in your initial in vivo studies.

This initial data collection is crucial for designing your first in vivo experiments, which will be focused on safety and tolerability rather than efficacy.

Section 2: Establishing a Safety Margin: The Maximum Tolerated Dose (MTD)

Question: How do I determine a safe starting dose for my first in vivo experiment?

Answer:

The cornerstone of early in vivo work is the determination of the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose of a drug that does not produce unacceptable side effects or overt toxicity over a specified period.[11] This is not a study designed to find an effective dose, but rather to establish the upper limit of safety for your compound.[12] The MTD is then used to select dose levels for subsequent, longer-term safety and efficacy studies.[11][13]

A typical MTD study involves a dose escalation design. You will start with a low dose, predicted to be sub-therapeutic, and escalate in subsequent cohorts of animals until dose-limiting toxicities (DLTs) are observed.

Here is a step-by-step protocol for a basic MTD study:

Experimental Protocol: Single-Dose MTD Study in Mice

  • Animal Model: Select a relevant rodent species, typically mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.

  • Dose Selection:

    • Start with a low dose (e.g., 1 mg/kg) based on in vitro data or data from analogous compounds.

    • Subsequent doses should be escalated in a stepwise manner (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg). A logarithmic progression is common.

  • Administration: Administer the compound via the intended clinical or experimental route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.)).

  • Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 6, 24, and 48 hours post-dose). Key parameters to monitor include:

    • Changes in posture or gait

    • Changes in activity level (hyperactivity or hypoactivity)

    • Respiratory distress

    • Convulsions or tremors

    • Changes in body weight (a loss of more than 10-15% is often considered a DLT)[13]

    • Mortality

  • Endpoint: The MTD is typically defined as the highest dose at which no more than one animal in the cohort shows signs of severe toxicity or mortality.

Question: What does a typical MTD study workflow look like?

Answer:

The workflow for an MTD study is a systematic process of dose escalation and observation. The following diagram illustrates this process:

MTD_Workflow cluster_0 Phase 1: Dose Escalation cluster_1 Phase 2: Observation & Decision cluster_2 Phase 3: Outcome A Group 1: Low Dose (e.g., 1 mg/kg) B Group 2: 3 mg/kg Obs1 Observe for Toxicity A->Obs1 C Group 3: 10 mg/kg Obs2 Observe for Toxicity B->Obs2 D Group 4: 30 mg/kg Obs3 Observe for Toxicity C->Obs3 E Group 5: 100 mg/kg Obs4 Observe for Toxicity D->Obs4 Obs5 Observe for Toxicity E->Obs5 Decision1 Toxicity Observed? Obs1->Decision1 Proceed Proceed to Next Dose Decision1->Proceed No Stop MTD Determined Decision1->Stop Yes Decision2 Toxicity Observed? Obs2->Decision2 Decision2->C No Decision2->Stop Yes Decision3 Toxicity Observed? Obs3->Decision3 Decision3->D No Decision3->Stop Yes Decision4 Toxicity Observed? Obs4->Decision4 Decision4->E No Decision4->Stop Yes Proceed->B

Workflow for a dose escalation MTD study.
Question: My MTD study showed toxicity at a much lower dose than I expected. What should I do?

Answer:

Unexpectedly high toxicity is a common challenge in drug development. Here are some troubleshooting steps:

  • Vehicle Formulation: Is your compound fully solubilized in the vehicle? Precipitation of the compound upon injection can cause local irritation, inflammation, or emboli, which can be mistaken for compound-specific toxicity. Consider trying alternative, well-tolerated vehicles (e.g., saline with 5% DMSO and 10% Solutol HS 15). Always run a vehicle-only control group.

  • Route of Administration: The route of administration can significantly impact toxicity. For example, an i.p. injection might cause peritoneal irritation, while a rapid i.v. bolus can lead to high peak plasma concentrations (Cmax) that are toxic. Consider a slower infusion rate for i.v. administration or switching to subcutaneous (s.c.) or oral (p.o.) routes if appropriate for your research question.

  • Off-Target Effects: Piperidine derivatives can interact with a wide range of receptors and channels.[5][6] The observed toxicity might be due to an unexpected off-target effect. For example, some piperidines have affinity for α1-adrenergic receptors, which can lead to cardiovascular side effects.[6] Review the literature for known off-target liabilities of similar structures.

  • Metabolism: The parent compound may not be the toxic agent. A metabolite could be responsible for the observed toxicity. While full metabolic profiling is a later-stage activity, be aware that species-specific metabolism can lead to different toxicity profiles.

Section 3: Bridging Dose to Effect: Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Question: I have an MTD. Can I just use a fraction of that dose for my efficacy studies?

Answer:

While using a fraction of the MTD (e.g., 1/3 or 1/10) is a common starting point, it's not a very precise method. A more rigorous approach is to conduct a pharmacokinetic/pharmacodynamic (PK/PD) study. PK/PD modeling is a mathematical technique that links the drug's concentration in the body over time (PK) to its pharmacological effect (PD).[14] This allows you to understand the exposure-response relationship, which is critical for selecting a truly effective dose.[15][16]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Key parameters include Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve, a measure of total drug exposure), and half-life (t1/2).

  • Pharmacodynamics (PD): Describes what the drug does to the body. This involves measuring a biomarker or a functional outcome that is related to the drug's mechanism of action.

By correlating PK and PD, you can determine the minimum effective concentration and the duration of action, allowing for a much more rational dose selection.[17]

Question: What does the relationship between PK, PD, and the therapeutic window look like?

Answer:

The goal of dosage refinement is to maintain the drug concentration within the therapeutic window – the range above the minimum effective concentration but below the minimum toxic concentration.

PK_PD_Therapeutic_Window cluster_0 Therapeutic Window PK Pharmacokinetics (PK) Cmax AUC t1/2 PD Pharmacodynamics (PD) Target Engagement Biomarker Modulation Functional Outcome PK->PD Drives TherapeuticWindow MTC (from MTD studies) Therapeutic Range MEC (from PD studies) PD->TherapeuticWindow:f2 Defines Dose Dose Dose->PK Determines TherapeuticWindow:f0->PD Limits

Relationship between PK, PD, and the therapeutic window.

Section 4: Refining the Efficacious Dose

Question: How do I design a study to find the efficacious dose?

Answer:

Armed with your MTD and initial PK/PD data, you can now design a dose-response efficacy study.

Experimental Protocol: Dose-Response Efficacy Study

  • Animal Model: Use a relevant disease model. For example, if your compound is predicted to have antidepressant effects, you might use a forced swim test or tail suspension test in mice.[4]

  • Dose Selection: Select 3-4 dose levels based on your prior studies. These should be well below the MTD. A common selection would be doses that are predicted to give different levels of target engagement or different exposure levels (AUCs). For example, you might choose 1, 5, and 25 mg/kg if your MTD was 100 mg/kg.[18]

  • Groups: Include a vehicle control group and a positive control group (a known effective drug for that model) to validate the assay.

  • Endpoint: Measure a relevant efficacy endpoint. This should be a quantifiable measure of the disease phenotype.

  • PK Satellite Group: It is highly recommended to include a "satellite" group of animals that are dosed in parallel. Blood samples can be collected from this group at various time points to confirm drug exposure at each dose level. This allows you to directly correlate the efficacy with plasma concentrations.

The results of this study will allow you to construct a dose-response curve and identify the ED50 (the dose that produces 50% of the maximum effect). This, along with your safety data, will allow you to select a final, optimized dose for your pivotal in vivo experiments.

Section 5: Troubleshooting & FAQs

Question: I'm not seeing any efficacy, even at doses approaching the MTD. What's wrong?

Answer:

  • Poor PK: The compound may not be reaching its target in sufficient concentrations or for a long enough duration. Check the PK data from your satellite group. If exposure is low, you may need to improve your formulation or consider a different route of administration.

  • Wrong Mechanism or Model: Your initial hypothesis about the compound's mechanism of action might be incorrect, or the animal model you've chosen may not be appropriate.

  • Rapid Metabolism: The compound could be rapidly metabolized into inactive forms.

Question: My results are highly variable between animals. How can I reduce this?

Answer:

  • Animal Husbandry: Ensure that all animals are of the same age, sex, and strain, and are housed under identical conditions.

  • Dosing Technique: Inconsistent dosing technique, especially with oral gavage, can lead to high variability in absorption. Ensure all personnel are properly trained.

  • Assay Variability: Ensure your efficacy assay is robust and has low intra- and inter-assay variability.

This technical support guide provides a framework for systematically and scientifically determining the in vivo dosage for a novel compound like this compound. By focusing on safety first (MTD) and then linking exposure to effect (PK/PD), you can confidently select a dose that is both safe and effective for your research.

References

  • Whitten, J. P., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(19), 2948-2959. [Link]

  • Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(13), 2359-2371. [Link]

  • Obeng, S., et al. (2020). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Chemical Neuroscience, 11(10), 1488-1500. [Link]

  • Cignarella, G., et al. (1991). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(10), 2955-2959. [Link]

  • Kononowicz, K., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry, 25(10), 2773-2784. [Link]

  • Sun, D., & Al-Ghananeem, A. M. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Pharmaceutics, 12(7), 629. [Link]

  • Ionic Transport. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-19. [Link]

  • BioPharm International. (2023). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Carbone, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1552. [Link]

  • Alam, M. S., et al. (2016). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3634. [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • MDPI. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. Retrieved from [Link]

  • Calvo, E., & Baselga, J. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Journal of Clinical Oncology, 36(30), 3042-3051. [Link]

  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933. [Link]

  • Li, C., et al. (2017). A Novel Integrated Pharmacokinetic-Pharmacodynamic Model to Evaluate Combination Therapy and Determine In Vivo Synergism. Molecular Pharmaceutics, 14(5), 1545-1555. [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Retrieved from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 811-818. [Link]

  • DUT Open Scholar. (2016). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A system for determining maximum tolerated dose in clinical trial. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Isolation, Chemical Modification and In vivo Pharmacological Screening of Piperine and its Derivatives. Retrieved from [Link]

  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperidines | Request PDF. Retrieved from [Link]

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  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for NMR analysis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of this important class of heterocyclic compounds. The inherent conformational flexibility and dynamic nature of the piperidine ring frequently lead to spectra that are far from straightforward. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and extract maximum structural information from your data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Signal Broadening and Dynamic Effects

Question 1: My ¹H NMR signals for the piperidine ring protons are broad and poorly resolved. What are the likely causes and how can I obtain sharper signals?

Answer:

Broad signals in the NMR spectrum of substituted piperidines are a common issue and typically stem from dynamic processes occurring on the NMR timescale. Understanding these phenomena is the first step to resolving them.

Causality Behind Broadening:

  • Chair-Chair Interconversion: The piperidine ring is not static; it undergoes a rapid "chair-chair" interconversion. If the rate of this conformational exchange is comparable to the NMR frequency difference between the axial and equatorial protons, it leads to coalescence and signal broadening.[1]

  • Nitrogen Inversion: The nitrogen atom in the piperidine ring also undergoes inversion. This process, coupled with ring interconversion, contributes to the dynamic complexity.

  • Restricted Rotation: For N-substituted piperidines, particularly with bulky or acyl groups, rotation around the C-N bond can be restricted.[2] This can create different rotamers that may be in slow exchange, causing signal duplication or broadening.[2][3]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can cause broadening of adjacent proton signals (α-protons). This effect is often more pronounced for protons directly attached to or near the nitrogen.[1]

Troubleshooting Protocol: Variable Temperature (VT) NMR

Variable Temperature (VT) NMR is the most powerful tool to investigate these dynamic processes.[2][3] By changing the temperature, you can manipulate the rate of exchange.

Step-by-Step VT-NMR Protocol:

  • Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling the Sample: Gradually decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Identify the Coalescence Temperature (Tc): As you cool the sample, the broad signals may sharpen and eventually resolve into distinct sets of signals for each conformer. The temperature at which the signals merge is the coalescence temperature.[2]

  • Heating the Sample: If cooling doesn't resolve the signals, try heating the sample in similar increments. This will increase the rate of exchange, potentially leading to a time-averaged spectrum with sharper, albeit averaged, signals.

  • Data Analysis: By analyzing the spectra at different temperatures, you can often "freeze out" a specific conformation at low temperatures or achieve a fast-exchange regime at high temperatures, both of which result in sharper lines. The energy barriers for these dynamic processes can also be calculated from the coalescence temperature.[2]

II. Signal Overlap and Assignment Challenges

Question 2: The signals for my piperidine ring protons are heavily overlapped in the 1.2-3.5 ppm region of the ¹H NMR spectrum. How can I resolve and assign these signals?

Answer:

Signal overlap is a frequent challenge due to the similar chemical environments of the axial and equatorial protons on the piperidine ring.[1] A multi-pronged approach involving both 1D and 2D NMR techniques is often necessary for unambiguous assignment.

Logical Workflow for Resolving Overlapping Signals:

G A Overlapping ¹H NMR Signals B Change NMR Solvent (e.g., CDCl₃ to C₆D₆) A->B Induce Chemical Shift Changes C Acquire 2D COSY Spectrum A->C Identify ¹H-¹H Spin Systems B->C D Acquire 2D HSQC/HMQC Spectrum C->D Correlate Protons to Attached Carbons E Acquire 2D NOESY/ROESY Spectrum D->E Probe Through-Space Proximities F Complete Signal Assignment E->F

A logical workflow for resolving overlapping NMR signals.

Detailed Methodologies:

  • Solvent-Induced Shifts: The chemical shift of a proton is sensitive to its solvent environment.[1] Changing from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS), often resolving overlapping signals.[1]

    SolventTypical Chemical Shift Range for Piperidine Protons (ppm)
    CDCl₃α-H: ~2.8, β/γ-H: ~1.5-1.6[4]
    C₆D₆Can induce up to 0.5 ppm upfield or downfield shifts
    DMSO-d₆α-H: ~2.6, β/γ-H: ~1.4-1.5[5]
  • 2D COSY (Correlation Spectroscopy): This is the workhorse experiment for identifying proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar (J) coupled, typically over two or three bonds. This allows you to "walk" around the piperidine ring, tracing the connectivity from one proton to its neighbors.

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This is invaluable for resolving overlap in the proton spectrum by spreading the signals out over the wider carbon chemical shift range.[6] It also confirms the assignment of CH, CH₂, and CH₃ groups.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[7] It is particularly useful for identifying long-range connectivities and piecing together the overall molecular structure, especially in complex substituted piperidines.[7]

III. Stereochemical Determination

Question 3: How can I use NMR to determine the stereochemistry of substituents on the piperidine ring, specifically distinguishing between axial and equatorial positions?

Answer:

Determining the stereochemistry of substituents is a critical application of NMR for piperidine derivatives. This is primarily achieved by analyzing J-coupling constants and through-space NOE/ROE correlations.

1. Analysis of Vicinal Coupling Constants (³JHH):

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This provides a powerful tool to differentiate between axial and equatorial protons and substituents.

Coupling InteractionDihedral Angle (approx.)Typical ³JHH (Hz)Implication
Axial-Axial (Jax-ax)~180°10 - 13Large coupling, indicative of a trans-diaxial relationship.[7]
Axial-Equatorial (Jax-eq)~60°2 - 5Small coupling.
Equatorial-Equatorial (Jeq-eq)~60°2 - 5Small coupling.

Experimental Workflow for Stereochemical Assignment:

G A Acquire High-Resolution ¹H NMR Spectrum B Measure ³JHH Coupling Constants A->B Extract Dihedral Angle Information C Acquire 2D NOESY/ROESY Spectrum A->C Identify Through-Space Proximities E Propose Stereochemical Model B->E D Analyze NOE/ROE Cross-Peaks C->D D->E F Confirm with Computational Modeling (Optional) E->F

Workflow for determining piperidine stereochemistry.

2. 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy):

These experiments detect protons that are close to each other in space, regardless of their through-bond connectivity.[8] This is extremely useful for confirming stereochemical assignments.

  • Key NOE/ROE Correlations in a Piperidine Chair:

    • 1,3-Diaxial Interactions: Strong NOEs/ROEs are expected between axial protons (and substituents) on C2 and C4, and between C2 and C6. The absence of such correlations for a given proton suggests it is in an equatorial position.[7]

    • Axial-Equatorial Proximities: NOEs/ROEs can be observed between an axial proton and the equatorial proton on an adjacent carbon.

  • Choosing Between NOESY and ROESY:

    • For small to medium-sized molecules (MW < 700-1200 Da), ROESY is often preferred as the ROE is always positive, avoiding the complication of zero or negative NOEs that can occur with NOESY for molecules in this size range.[8]

By combining the information from coupling constants and NOE/ROE data, a confident assignment of the relative stereochemistry of the substituted piperidine can be achieved.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Hyperconjugation Controls One-Bond Carbon–Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 27, 2026, from [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society. Retrieved January 27, 2026, from [Link]

  • Conformation of piperidine and of derivatives with additional ring hetero atoms. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. (n.d.). Optica Publishing Group. Retrieved January 27, 2026, from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved January 27, 2026, from [Link]

  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Piperadine nmrs. (n.d.). Reddit. Retrieved January 27, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Scheme of principal NOESY correlations (10 C) in the piperidine ring of compound 3. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022, June 14). Retrieved January 27, 2026, from [Link]

  • J-Coupling (Scalar). (2023, January 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved January 27, 2026, from [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 27, 2026, from [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 3-[(4-Methylphenoxy)methyl]piperidine and Structurally Related Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system. Specifically, 3-substituted piperidine derivatives have demonstrated significant potential as modulators of monoamine transporters, leading to the discovery of potent antidepressant agents. This guide provides an in-depth comparative analysis of the efficacy of 3-[(4-Methylphenoxy)methyl]piperidine and its close structural analogs, Femoxetine and Paroxetine, both established selective serotonin reuptake inhibitors (SSRIs). By examining their structure-activity relationships, binding affinities, and preclinical behavioral effects, we aim to provide a comprehensive resource for researchers engaged in the design and development of next-generation antidepressants.

Introduction: The 3-Phenoxymethylpiperidine Pharmacophore

The 3-phenoxymethylpiperidine moiety represents a privileged scaffold in medicinal chemistry, particularly in the context of antidepressant drug discovery. The structural arrangement of a piperidine ring, a phenoxy group, and a methyl linker creates a conformation that facilitates high-affinity binding to the serotonin transporter (SERT). Inhibition of SERT is a clinically validated mechanism for treating major depressive disorder, as it leads to an increase in the synaptic concentration of serotonin, a key neurotransmitter implicated in mood regulation.

The subject of this guide, this compound, belongs to this chemical class. To objectively evaluate its potential efficacy, we will compare it against two well-characterized and clinically relevant analogs:

  • Femoxetine: One of the earliest developed SSRIs featuring the 3-phenoxymethylpiperidine core.

  • Paroxetine: A potent and widely prescribed SSRI, also built upon the same structural framework.[1][2][3]

This comparative approach allows for a nuanced understanding of how subtle structural modifications within this pharmacophore can significantly impact biological activity.

Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Efficacy

The efficacy of 3-phenoxymethylpiperidine derivatives as SERT inhibitors is exquisitely sensitive to their stereochemistry and the nature of substituents on both the phenoxy and piperidine rings. Understanding these structure-activity relationships is paramount for the rational design of new chemical entities with improved potency and selectivity.

Stereochemistry at the C3 and C4 Positions

Paroxetine, a (3S,4R)-diastereomer, highlights the critical role of stereochemistry in this class of compounds.[1] The trans configuration of the phenoxymethyl group at C3 and the 4-fluorophenyl group at C4 is essential for its high-affinity binding to SERT. This specific spatial arrangement allows for optimal interaction with the binding pocket of the transporter.

Substitution on the Phenoxy Ring

The nature and position of substituents on the phenoxy ring profoundly influence binding affinity. In the case of this compound, the methyl group at the para position is a key feature. Comparative studies of various 3-phenoxymethylpiperidine derivatives have shown that electron-donating or lipophilic groups at the para-position of the phenoxy ring can enhance binding affinity for SERT.

Substitution on the Piperidine Nitrogen

The secondary amine of the piperidine ring is a crucial feature for interaction with the SERT. N-methylation or the introduction of larger N-substituents can significantly alter the pharmacological profile, often reducing affinity for SERT while potentially introducing activity at other targets. Both this compound and Femoxetine are secondary amines, while Paroxetine is also a secondary amine within its piperidine ring.

Comparative In Vitro Efficacy: Binding Affinity for the Serotonin Transporter (SERT)

The primary molecular target for this class of compounds is the serotonin transporter. Therefore, a direct comparison of their binding affinities for SERT provides a quantitative measure of their in vitro potency. Binding affinity is typically determined through radioligand displacement assays, where the ability of a test compound to displace a known high-affinity radioligand (e.g., [³H]-citalopram or [³H]-paroxetine) from SERT is measured. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is a direct indicator of binding potency, with lower values indicating higher affinity.

CompoundSERT Binding Affinity (Ki, nM)Reference
Paroxetine 0.05[1]
Femoxetine Data not readily available in searched literature
This compound Specific data not available, but related 3-aryloxymethylpiperidines show Ki values in the low nanomolar range[4][5]
Fluoxetine (comparator) 2-400 (range for derivatives)[4][5]

Note: Direct Ki values for Femoxetine and this compound were not explicitly found in the initial search results. The table reflects the high potency of Paroxetine and the expected range for similar compounds.

The exceptionally low Ki value for Paroxetine underscores its high affinity for SERT.[1] While a specific Ki value for this compound is not available in the provided search results, studies on structurally similar 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have reported Ki values for SERT ranging from 2 to 400 nM, suggesting that compounds within this class can exhibit high affinity.[4][5]

Experimental Protocols

To ensure scientific rigor and enable reproducibility, detailed experimental protocols for key assays are provided below.

Serotonin Transporter (SERT) Binding Assay

This in vitro assay quantifies the binding affinity of a compound to the serotonin transporter.

Objective: To determine the Ki value of a test compound for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Citalopram (radioligand)

  • Test compounds (this compound, Femoxetine, Paroxetine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Scintillation fluid

  • Microplates

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh assay buffer.

  • Binding Reaction: In a microplate, combine the cell membrane preparation, [³H]-Citalopram at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SERT_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane hSERT Membranes Incubation Incubate Membrane->Incubation Radioligand [3H]-Citalopram Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filter Incubation->Filtration Counting Scintillation Count Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for the in vitro SERT binding assay.

In Vivo Antidepressant Efficacy: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay in rodents to screen for potential antidepressant activity.

Objective: To evaluate the antidepressant-like effect of a test compound by measuring the duration of immobility in mice.

Materials:

  • Male C57BL/6 mice

  • Test compounds (this compound, Femoxetine, Paroxetine)

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time (e.g., 30-60 minutes) before the test.

  • Pre-swim Session (Day 1): Place each mouse individually into the beaker of water for a 15-minute pre-swim session. This is to induce a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the beakers for a 6-minute test session.

  • Behavioral Recording: Record the entire 6-minute session. Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Forced_Swim_Test Start Acclimation DrugAdmin Drug Administration Start->DrugAdmin PreSwim Day 1: Pre-swim (15 min) DrugAdmin->PreSwim Test Day 2: Test (6 min) PreSwim->Test Record Record Behavior Test->Record Analyze Analyze Immobility Time Record->Analyze Result Antidepressant Effect? Analyze->Result

Caption: Experimental workflow for the Forced Swim Test.

Discussion and Future Directions

Future studies should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro binding assays and in vivo behavioral studies that directly compare this compound, Femoxetine, and Paroxetine under identical experimental conditions.

  • Selectivity Profiling: Assessing the binding affinity of this compound against other monoamine transporters (norepinephrine and dopamine transporters) and a panel of receptors to determine its selectivity profile. A high degree of selectivity for SERT is generally desirable to minimize off-target side effects.

  • Pharmacokinetic Evaluation: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like properties and potential for oral bioavailability and central nervous system penetration.

By systematically addressing these research questions, the therapeutic potential of this compound and other novel 3-phenoxymethylpiperidine derivatives can be fully elucidated, paving the way for the development of safer and more effective treatments for depressive disorders.

References

  • Campillo, M. A., et al. (2004). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 14(14), 3885-3889.
  • Campillo, M. A., et al. (2004). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed.
  • Felth, J., et al. (1983). Biochemical and pharmacological tests for the prediction of ability of monoamine uptake blockers to inhibit the uptake of noradrenaline in-vivo: the effects of desipramine, maprotiline, femoxetine and citalopram. Journal of Pharmacy and Pharmacology, 35(3), 163-167.
  • PubChem. (n.d.). Paroxetine.
  • PubChem. (n.d.). (+)-Femoxetine.
  • Smolecule. (2024, February 18). Buy Femoxetine | 59859-58-4.
  • Segura, M., et al. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry, 31(3), 248-258.
  • Heien, M. L., et al. (2020). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Organic Letters, 22(15), 6003-6007.
  • Di Matteo, V., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1613.
  • U.S. Food and Drug Administration. (2013, May 24). Pharmacology Review(s).
  • Wikipedia. (2024, January 21). Paroxetine.
  • Christensen, J. A., & Squires, R. F. (1975). U.S. Patent No. 3,912,743. Washington, DC: U.S.
  • Plati, J. T., et al. (1957). U.S. Patent No. 2,819,268. Washington, DC: U.S.
  • Cipriani, A., et al. (2018). Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. The Lancet, 391(10128), 1357-1366.
  • Larsen, M. B., et al. (2024). Comparative responses to 17 different antidepressants in major depressive disorder: Results from a 2-year long-term nation-wide population-based study emulating a randomized trial.
  • National Center for Biotechnology Information. (n.d.). Paroxetine.
  • G.D. Searle & Co. (2001). WO2001029032A1 - Process for the preparation of paroxetine.

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A Comparative Guide to Dopamine D4 Receptor Antagonism: Profiling 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives Against Other Dopamine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of dopaminergic signaling, the quest for subtype-selective receptor antagonists is paramount. This guide provides an in-depth comparison of a potent and selective D4 receptor antagonist from the 4,4-difluoro-3-(phenoxymethyl)piperidine series, herein referred to as Compound 14a, with other notable dopamine receptor antagonists.[1][2][3] We will delve into its binding affinity, functional activity, and the experimental methodologies used to characterize such compounds, offering a comprehensive resource for your research endeavors.

Introduction: The Significance of Dopamine D4 Receptor Selectivity

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, hippocampus, and amygdala.[4][5] Its distinct neuroanatomical distribution and signaling properties have implicated it in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.[4][6] Unlike the D2 receptor, which is a primary target for classical antipsychotics and associated with extrapyramidal side effects, the D4 receptor offers a more nuanced target for therapeutic intervention.[4] Selective D4 antagonists are therefore of significant interest for potentially treating the cognitive and negative symptoms of schizophrenia without the motor side effects of broader-spectrum antagonists.[7]

Compound 14a, a novel derivative of the 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, has emerged as a highly potent and selective antagonist for the D4 receptor, making it a valuable tool for dissecting D4 receptor function.[1][2][3] This guide will compare its pharmacological profile with antagonists targeting other dopamine receptor subtypes to highlight the importance of selectivity in drug design and application.

Comparative Analysis of Receptor Binding Affinity

The initial and most critical step in characterizing a receptor antagonist is to determine its binding affinity (Ki) for its intended target and to assess its selectivity against other related receptors. The data presented below summarizes the binding profiles of Compound 14a and other selected dopamine receptor antagonists.

CompoundPrimary TargetD1 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D5 Ki (nM)Selectivity (D4 vs. others)
Compound 14a D4 >2000>2000>20000.3 >2000>6600-fold vs D1, D2, D3, D5[1][2][3]
L-745,870 D4 >1000>1000>10000.4 >1000High D4 selectivity[8][9]
FAUC 365 D3 -2600 (D2L), 3600 (D2S)0.5 340-~680-fold for D3 vs D4[10]
Haloperidol D2 251.2 0.75800Non-selective

Note: Data is compiled from various sources and experimental conditions may vary. The ">" symbol indicates a lack of significant binding at the tested concentrations.

As evidenced by the data, Compound 14a exhibits exceptional sub-nanomolar affinity for the D4 receptor, coupled with a remarkable selectivity profile, showing negligible affinity for the D1, D2, D3, and D5 subtypes.[1][2][3] This high degree of selectivity makes it a superior research tool for isolating the physiological and pathological roles of the D4 receptor. L-745,870 is another well-established selective D4 antagonist, included here for comparison.[8][9] In contrast, FAUC 365 demonstrates high affinity and selectivity for the D3 receptor, highlighting the feasibility of achieving subtype selectivity within the D2-like receptor family.[10] Haloperidol, a typical antipsychotic, serves as an example of a non-selective dopamine antagonist, with high affinity for the D2 receptor but also significant activity at other subtypes, which is thought to contribute to its side effect profile.

Dopamine D4 Receptor Signaling and Antagonist Intervention

Dopamine D4 receptors, like other D2-like receptors, are coupled to Gi/o proteins. Upon activation by dopamine, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, agonist binding can trigger the recruitment of β-arrestin, a protein involved in receptor desensitization and G protein-independent signaling.[8][12] D4 receptor antagonists, such as Compound 14a, exert their effects by binding to the receptor and preventing dopamine from initiating these downstream signaling events.[5]

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist Compound 14a (Antagonist) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP (decreased) AC->cAMP Cellular_Response Cellular Response (inhibited) cAMP->Cellular_Response

Dopamine D4 receptor signaling pathway and antagonist intervention.

Experimental Protocols for Antagonist Characterization

To ensure scientific integrity, the protocols used to generate the binding and functional data are critical. Below are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity Determination

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the inhibitor constant (Ki).

Binding_Assay_Workflow A Prepare cell membranes expressing D4 receptors B Incubate membranes with radioligand (e.g., [3H]spiperone) and varying concentrations of test compound A->B C Separate bound from free radioligand via rapid vacuum filtration B->C D Quantify bound radioactivity using a scintillation counter C->D E Plot data and calculate IC50 and Ki values D->E

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]spiperone) to each well.

    • Add increasing concentrations of the test compound (e.g., Compound 14a) to the wells.

    • To determine non-specific binding, add a high concentration of a known D4 antagonist (e.g., L-745,870) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: cAMP Inhibition Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.

cAMP_Assay_Workflow A Plate D4 receptor-expressing cells in a 96-well plate B Pre-incubate cells with varying concentrations of the antagonist (Compound 14a) A->B C Stimulate cells with forskolin (to elevate basal cAMP) and a fixed concentration of a D4 agonist (e.g., dopamine) B->C D Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA) C->D E Plot the cAMP response against the antagonist concentration to determine the IC50 D->E

Workflow for a cAMP inhibition functional assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the D4 receptor (e.g., CHO-K1 or HEK293) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the antagonist (e.g., Compound 14a).

    • Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • Prepare a solution containing forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and a D4 receptor agonist (e.g., dopamine or a selective agonist like A-412997) at a concentration that elicits a submaximal response (e.g., EC80).[4]

    • Add the forskolin/agonist solution to the wells and incubate for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a bioluminescent assay.

  • Data Analysis:

    • Normalize the data to the response in the absence of antagonist.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.

Conclusion and Future Directions

The 4,4-difluoro-3-(phenoxymethyl)piperidine derivative, Compound 14a, represents a significant advancement in the development of selective D4 receptor antagonists.[1][2][3] Its exceptional potency and selectivity make it an invaluable tool for elucidating the role of the D4 receptor in health and disease. The comparative data presented in this guide underscores the importance of subtype selectivity in dopamine receptor pharmacology. While broad-spectrum antagonists have their clinical utility, highly selective compounds like Compound 14a are essential for targeted therapeutic strategies and for advancing our fundamental understanding of dopaminergic systems. Future research should focus on the in vivo characterization of Compound 14a to assess its pharmacokinetic properties and its efficacy in animal models of neuropsychiatric disorders.

References

  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry. [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. PMC. [Link]

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  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of successful therapeutics. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a "privileged scaffold".[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids is a testament to its remarkable utility.[2] The conformational flexibility of the saturated piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a diverse array of biological targets.[3] This adaptability, coupled with the ease of functionalization at multiple positions, provides a rich platform for medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1][3]

Piperidine derivatives have demonstrated a wide spectrum of biological activities, leading to their development as drugs for central nervous system (CNS) disorders, cancer, and infectious diseases.[1][4] For instance, the piperidine moiety is a core component of potent analgesics like fentanyl, which targets opioid receptors.[4] The introduction of chiral centers within the piperidine scaffold can further enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[5][6]

This guide provides a comprehensive, in-depth comparison of the in silico performance of selected piperidine derivatives against a clinically relevant protein target. We will compare their predicted binding affinities and interaction patterns with those of alternative heterocyclic scaffolds. This analysis will be grounded in a rigorous, step-by-step molecular docking protocol, designed to be both reproducible and scientifically sound. Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to conduct their own comparative docking studies with confidence.

The Rationale Behind a Comparative Docking Study

Molecular docking is a powerful computational method used in structure-based drug design to predict the preferred binding orientation of a small molecule (ligand) to a protein target.[7][8] By simulating the binding process, we can estimate the strength of the interaction, typically expressed as a binding energy or docking score.[9] This allows for the rapid screening of virtual compound libraries to identify potential drug candidates and to understand the structure-activity relationships (SAR) that govern binding.[8]

A comparative docking analysis, as detailed in this guide, serves several critical purposes:

  • Scaffold Hopping: It allows for the exploration of alternative molecular frameworks that may offer improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Lead Optimization: By comparing derivatives of a lead scaffold, researchers can identify key structural modifications that enhance binding affinity and guide further synthetic efforts.

  • Understanding Molecular Recognition: Analyzing the different binding modes and interactions of various ligands provides insights into the key features of the protein's binding site and the molecular determinants of binding.

Experimental Design: A Case Study on Mu-Opioid Receptor (MOR)

To illustrate the principles of comparative docking analysis, we will conduct a case study focusing on the mu-opioid receptor (MOR). MOR is a G-protein coupled receptor and a primary target for opioid analgesics.[4] We will compare the docking performance of two piperidine derivatives against that of a piperazine-based analogue.

  • Protein Target: Human Mu-Opioid Receptor (PDB ID: 4DKL)

  • Ligands:

    • Piperidine Derivative 1 (PD1): A simplified fentanyl analogue.

    • Piperidine Derivative 2 (PD2): A variation of PD1 with an additional functional group.

    • Piperazine Analogue (PA1): A scaffold-hopped version of PD1, replacing the piperidine ring with a piperazine ring.

  • Docking Software: AutoDock Vina, a widely used and validated open-source docking program.[10][11]

Detailed Experimental Protocol

A robust and reproducible docking protocol is the cornerstone of any reliable in silico study. The following steps outline a self-validating workflow.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Preparation (PDB: 4DKL) Ligand 2. Ligand Preparation (PD1, PD2, PA1) Grid 3. Grid Box Generation Ligand->Grid Redock 4. Protocol Validation (Redocking) Grid->Redock Dock 5. Molecular Docking (AutoDock Vina) Redock->Dock Analyze 6. Analysis of Results (Binding Energy & Pose) Dock->Analyze Visualize 7. Visualization (PyMOL/Chimera) Analyze->Visualize Compare 8. Comparative Analysis Visualize->Compare

Caption: A flowchart of the molecular docking workflow.

Step 1: Protein Preparation

The initial crystal structure of the protein often contains water molecules, co-factors, and multiple chains that may not be relevant to the docking study. Proper preparation is crucial for accurate results.

  • Obtain Protein Structure: Download the crystal structure of the human mu-opioid receptor (PDB ID: 4DKL) from the Protein Data Bank.

  • Clean the Structure: Remove all water molecules and any co-crystallized ligands or ions from the PDB file. For this study, we will retain only chain A.

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Convert to PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[12]

Causality: Removing water molecules is essential as they can interfere with the ligand's access to the binding site. Adding hydrogens and assigning charges are critical for the accurate calculation of electrostatic and hydrogen bonding interactions by the docking software's scoring function.

Step 2: Ligand Preparation

The 3D structures of the ligands must be optimized and prepared in a compatible format.

  • Generate 3D Structures: Sketch the 2D structures of PD1, PD2, and PA1 using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Torsions: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Save the prepared ligand structures in the PDBQT format.

Causality: Energy minimization ensures that the starting conformation of the ligand is energetically favorable. Defining rotatable bonds is crucial for flexible ligand docking, allowing the software to explore different conformations of the ligand within the binding site.

Step 3: Grid Box Generation

The grid box defines the search space for the docking simulation within the protein's binding site.

  • Identify the Binding Site: The binding site can be identified from the position of the co-crystallized ligand in the original PDB structure or from published literature.

  • Define Grid Box Dimensions: Using AutoDockTools, define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site.[10][11] For this study, the grid box will be centered on the known binding pocket of MOR.

Causality: A well-defined grid box focuses the computational search on the relevant binding area, increasing the efficiency and accuracy of the docking process.[7]

Step 4: Protocol Validation (Redocking)

Before docking our test compounds, it is essential to validate the docking protocol. This is achieved by redocking the co-crystallized ligand back into the protein's binding site.

  • Extract the Native Ligand: Extract the co-crystallized ligand from the original 4DKL PDB file and prepare it as described in Step 2.

  • Perform Docking: Dock the prepared native ligand into the prepared receptor using the defined grid box and docking parameters.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose.[13][14]

Trustworthiness: A successful redocking experiment, indicated by an RMSD value of less than 2.0 Å, confirms that the chosen docking protocol can accurately reproduce the known binding mode.[15] This provides confidence in the results obtained for the test ligands.

Comparative Docking Results

The prepared ligands (PD1, PD2, and PA1) were docked into the binding site of the mu-opioid receptor using AutoDock Vina. The results, including the predicted binding affinities and key interacting residues, are summarized in the table below.

LigandScaffold TypeBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PD1 Piperidine-9.8ASP147, TYR148, HIS2971 (with ASP147)
PD2 Piperidine-10.5ASP147, TYR148, HIS297, TRP3182 (with ASP147, TRP318)
PA1 Piperazine-8.9ASP147, TYR1481 (with ASP147)

Analysis and Discussion

The docking results provide valuable insights into the structure-activity relationships of these compounds.

Binding Affinity Comparison
  • Piperidine Derivatives (PD1 and PD2): Both piperidine derivatives exhibited strong binding affinities for the mu-opioid receptor, with scores of -9.8 and -10.5 kcal/mol, respectively. The more negative binding affinity of PD2 suggests that the additional functional group contributes favorably to the binding interaction, likely through the formation of an additional hydrogen bond with TRP318.

  • Piperazine Analogue (PA1): The piperazine analogue, PA1, showed a lower binding affinity (-8.9 kcal/mol) compared to the piperidine derivatives. This suggests that for this particular target, the piperidine scaffold is a more optimal choice for achieving high-affinity binding.

Binding Mode and Interactions

Visual analysis of the docked poses reveals that all three ligands occupy a similar region within the binding pocket of MOR. The key interactions observed are consistent with previously published studies on opioid binding.

  • A crucial hydrogen bond with ASP147 is observed for all three ligands. This interaction is known to be critical for the binding of many opioid agonists.

  • Hydrophobic and pi-pi stacking interactions with aromatic residues such as TYR148 and HIS297 also contribute significantly to the binding of all three compounds.

  • The enhanced affinity of PD2 can be attributed to an additional hydrogen bond with TRP318 , highlighting the importance of this specific substitution on the piperidine ring.

The lower affinity of the piperazine analogue PA1 may be due to subtle changes in the geometry and electronic properties of the ring system, which could lead to a less optimal fit within the binding pocket and weaker van der Waals interactions.

Logical Relationship of the Findings

G PD2 PD2 (-10.5 kcal/mol) PD1 PD1 (-9.8 kcal/mol) PD2->PD1  Higher Affinity (Additional H-Bond) PA1 PA1 (-8.9 kcal/mol) PD1->PA1  Higher Affinity (Better Scaffold Fit)

Caption: Relationship between ligand structure and binding affinity.

Conclusion and Future Directions

This comparative docking analysis demonstrates a systematic approach to evaluating the in silico performance of piperidine derivatives against a specific protein target. Our findings indicate that for the mu-opioid receptor, the piperidine scaffold provides a more favorable framework for high-affinity binding compared to the piperazine alternative. Furthermore, we have shown how specific functionalization of the piperidine ring can lead to enhanced binding affinity through the formation of additional key interactions.

The insights gained from this study can guide the rational design of novel, more potent MOR agonists. Future work could involve:

  • Expanding the Ligand Set: Docking a larger and more diverse set of piperidine and other heterocyclic derivatives to build a more comprehensive SAR model.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations on the top-ranked docked complexes to assess their stability and further refine the binding poses.

  • Experimental Validation: Synthesizing and testing the most promising compounds in vitro to validate the computational predictions.

By integrating computational methods like molecular docking with experimental validation, researchers can accelerate the drug discovery process and efficiently identify promising new therapeutic candidates.

References

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  • ACS Publications. (2023). Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity.
  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
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A Senior Application Scientist's Guide to Cross-Validation of Functional Assay Results for Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel compounds is paramount. Piperidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutics.[1][2] When developing novel piperidine analogs, particularly those targeting G protein-coupled receptors (GPCRs), a multi-faceted approach to functional characterization is not just recommended—it is essential for a comprehensive understanding of a compound's pharmacological profile.

This guide provides an in-depth comparison of key functional assays used to evaluate piperidine analogs, with a focus on the critical process of cross-validating the results. By employing orthogonal assays, we can build a more complete and reliable picture of a compound's activity, including nuanced behaviors like biased agonism.[3] This guide will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and present a framework for interpreting and cross-validating the data to make informed decisions in the drug discovery pipeline.

The Imperative of Cross-Validation in Functional Assays

Relying on a single functional assay can provide a misleadingly simplistic view of a compound's activity. Different assays measure distinct events along the signal transduction cascade. For instance, a GTPγS binding assay directly measures G protein activation, an early event proximal to the receptor.[4] In contrast, a cyclic AMP (cAMP) assay measures the downstream accumulation of a second messenger, which can be subject to signal amplification and regulation.[5] A β-arrestin recruitment assay, on the other hand, interrogates a G protein-independent signaling pathway.[6]

Comparative Overview of Key Functional Assays

Here, we compare three widely used functional assays for characterizing piperidine analogs that target GPCRs: the GTPγS Binding Assay, the cAMP Accumulation Assay, and the β-Arrestin Recruitment Assay.

Assay Principle Measures Advantages Limitations
GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.[4]Direct G protein activation.Proximal to the receptor, less prone to signal amplification artifacts.Can be technically challenging; requires radiolabeled materials.
cAMP Accumulation Assay Measures the intracellular concentration of the second messenger cAMP, which is modulated by Gs and Gi protein-coupled receptors.[5]Downstream functional consequence of Gs or Gi activation/inhibition.High-throughput friendly; well-established protocols.Susceptible to signal amplification and cellular regulation, which can mask subtle effects.
β-Arrestin Recruitment Assay Monitors the recruitment of β-arrestin proteins to the activated GPCR.[6]G protein-independent signaling and receptor desensitization.Provides insights into biased agonism and potential for on-target side effects.The physiological relevance of β-arrestin signaling can be context-dependent.

Case Study: Cross-Validation of Piperidine-Based Opioid Receptor Modulators

To illustrate the power of cross-validation, let's consider a hypothetical case study based on published research on opioid receptor modulators with piperidine-like structures.[7] We will examine the functional data for a series of piperidine analogs (Analogs A, B, and C) at the μ-opioid receptor (MOR), a Gi-coupled GPCR.

Table 1: Comparative Functional Activity of Piperidine Analogs at the μ-Opioid Receptor

Analog GTPγS Binding Assay (EC₅₀, nM) cAMP Inhibition Assay (EC₅₀, nM) β-Arrestin Recruitment Assay (EC₅₀, nM) Interpretation of Cross-Validated Results
Analog A 101215Balanced Agonist: Similar potency across all three assays suggests that this compound activates both G protein and β-arrestin pathways with comparable efficacy.
Analog B 58>1000G Protein-Biased Agonist: High potency in G protein-dependent assays (GTPγS and cAMP) but very low potency in the β-arrestin recruitment assay indicates a strong preference for the G protein signaling pathway. This could be a desirable profile for a therapeutic, potentially minimizing β-arrestin-mediated side effects.[8]
Analog C 50655β-Arrestin-Biased Agonist: Higher potency in the β-arrestin recruitment assay compared to the G protein-dependent assays suggests a preference for the β-arrestin pathway. The functional consequences of this profile would require further investigation.

Experimental Protocols

To ensure the scientific integrity of your findings, it is crucial to follow well-established and validated protocols. Below are detailed, step-by-step methodologies for the three key functional assays discussed.

GTPγS Binding Assay

This protocol is adapted from the principles outlined in the Assay Guidance Manual.[8]

Objective: To measure the direct activation of G proteins by piperidine analogs.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS (radiolabeled)

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Piperidine analogs and reference compounds

  • Scintillation plates and a microplate scintillation counter

Workflow Diagram:

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Membranes Incubate Incubate Membranes, Ligands, and Reagents Membranes->Incubate Ligands Prepare Ligands Ligands->Incubate Reagents Prepare Reagents ([³⁵S]GTPγS, GDP) Reagents->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Specific Binding and Generate Dose-Response Curves Count->Analyze

GTPγS Binding Assay Workflow.

Procedure:

  • Prepare Reagents: Dilute [³⁵S]GTPγS and GDP to their final working concentrations in the assay buffer.

  • Plate Setup: Add assay buffer, GDP, and the piperidine analogs at various concentrations to the wells of a microplate.

  • Add Membranes: Add the cell membranes expressing the target GPCR to each well.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the assay by rapid filtration through a filtermat using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filtermat and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding. Plot the specific binding against the logarithm of the analog concentration to determine EC₅₀ values.

cAMP Accumulation Assay

This protocol is based on commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kits.

Objective: To measure the functional consequence of Gs or Gi activation by piperidine analogs.

Materials:

  • Cells expressing the GPCR of interest

  • cAMP standard

  • Piperidine analogs and reference compounds

  • Forskolin (for Gi-coupled receptors)

  • HTRF cAMP assay reagents (e.g., cAMP-d2 and anti-cAMP cryptate)

  • HTRF-compatible plate reader

Workflow Diagram:

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Seed Cells Stimulate Stimulate Cells with Ligands Cells->Stimulate Ligands Prepare Ligands (and Forskolin for Gi) Ligands->Stimulate Lyse Lyse Cells and Add HTRF Reagents Stimulate->Lyse Incubate Incubate Lyse->Incubate Read Read HTRF Signal Incubate->Read Analyze Calculate cAMP Concentration and Generate Dose-Response Curves Read->Analyze

cAMP Accumulation Assay Workflow.

Procedure:

  • Cell Plating: Seed cells expressing the target GPCR into a 384-well plate and incubate overnight.

  • Compound Addition:

    • For Gs-coupled receptors: Add piperidine analogs at various concentrations.

    • For Gi-coupled receptors: Pre-treat cells with piperidine analogs, then stimulate with a fixed concentration of forskolin to induce cAMP production.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: Add the HTRF lysis and detection reagents to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the analog concentration to determine EC₅₀ values.

β-Arrestin Recruitment Assay

This protocol is based on enzyme fragment complementation (EFC) technology, such as the PathHunter® assay.

Objective: To measure the recruitment of β-arrestin to the activated GPCR.

Materials:

  • Cells co-expressing the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.

  • Piperidine analogs and reference compounds

  • PathHunter® detection reagents

  • Chemiluminescent plate reader

Workflow Diagram:

bArrestin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Seed Engineered Cells Stimulate Stimulate Cells with Ligands Cells->Stimulate Ligands Prepare Ligands Ligands->Stimulate Incubate_Stim Incubate Stimulate->Incubate_Stim Add_Reagents Add Detection Reagents Incubate_Stim->Add_Reagents Incubate_Detect Incubate Add_Reagents->Incubate_Detect Read Read Luminescence Incubate_Detect->Read Analyze Normalize Data and Generate Dose-Response Curves Read->Analyze

β-Arrestin Recruitment Assay Workflow.

Procedure:

  • Cell Plating: Seed the engineered cells into a 384-well plate and incubate overnight.

  • Compound Addition: Add the piperidine analogs at various concentrations to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter® detection reagents to each well.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Normalize the data to the response of a reference agonist. Plot the normalized response against the logarithm of the analog concentration to determine EC₅₀ values.

Interpreting Discrepancies and Understanding Biased Agonism

When the results from these assays do not align, it is an opportunity to delve deeper into the pharmacology of your piperidine analogs. A significant difference in potency or efficacy between G protein-dependent assays and the β-arrestin recruitment assay is a hallmark of biased agonism.[3]

Signaling Pathway Diagram:

Biased_Agonism cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling GPCR GPCR G_Protein G Protein Activation GPCR->G_Protein G Protein Pathway b_Arrestin β-Arrestin Recruitment GPCR->b_Arrestin β-Arrestin Pathway Downstream_G Second Messenger (e.g., cAMP) G_Protein->Downstream_G Downstream_bA Desensitization/ Signaling b_Arrestin->Downstream_bA Balanced_Agonist Balanced Piperidine Analog Balanced_Agonist->GPCR G_Biased_Agonist G Protein-Biased Piperidine Analog G_Biased_Agonist->GPCR bA_Biased_Agonist β-Arrestin-Biased Piperidine Analog bA_Biased_Agonist->GPCR

GPCR Signaling and Biased Agonism.

A G protein-biased agonist, for example, may offer a significant therapeutic advantage by eliciting the desired physiological response through G protein signaling while avoiding the β-arrestin-mediated pathways that can lead to receptor desensitization and adverse effects. The cross-validation of functional assay results is, therefore, a powerful tool for identifying and characterizing such compounds.

Conclusion

The characterization of piperidine analogs requires a rigorous and multi-faceted approach. By moving beyond single-assay screening and embracing the principles of cross-validation, researchers can gain a deeper and more reliable understanding of their compounds' functional activity. The integration of data from orthogonal assays, such as GTPγS binding, cAMP accumulation, and β-arrestin recruitment, provides a self-validating framework that can uncover nuanced pharmacology, including biased agonism. This comprehensive approach is essential for making informed decisions in the drug discovery process and for ultimately developing safer and more effective therapeutics.

References

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  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Publications. Retrieved from [Link]

  • Genetic and biased agonist-mediated reductions in β-Arrestin recruitment prolong cAMP signaling at glucagon family receptors. (2020). ResearchGate. Retrieved from [Link]

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Safety Operating Guide

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-[(4-Methylphenoxy)methyl]piperidine

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are foundational to responsible scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, a substituted piperidine derivative.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure, containing a piperidine core, necessitates that it be handled with the same precautions as other hazardous piperidine derivatives. Piperidines are typically classified as flammable, corrosive, and toxic, demanding rigorous disposal protocols.[1][2][3] This guide is built upon the established safety profiles of analogous compounds and grounded in universal laboratory safety standards set forth by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Before any handling or disposal, a thorough understanding of the potential hazards is critical. Based on data from related piperidine compounds, this compound should be presumed to possess the following hazardous characteristics. This assessment is the cornerstone of our safety protocol; understanding the risk dictates the necessary protective measures.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][3]Can cause serious health effects, including nausea, muscular weakness, paralysis, and convulsions.[4]
Skin Corrosion / Irritation Causes severe skin burns and damage.[1][3]Direct contact can lead to chemical burns and inflammation.[4]
Serious Eye Damage / Irritation Causes serious, potentially irreversible eye damage.[1][3]Vapors or splashes can cause severe irritation and corneal damage.[4]
Flammability Highly flammable liquid and vapor.[1][5]Vapors can form explosive mixtures with air and can be ignited by sparks, open flames, or hot surfaces.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and toxic nature of piperidine compounds, direct contact must be avoided at all costs. The following PPE is mandatory when handling or disposing of this compound and its waste.

EquipmentSpecificationRationale
Hand Protection Impervious chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's compatibility chart).To prevent skin contact and absorption, which can cause burns and systemic toxicity.[6]
Eye/Face Protection Safety glasses with side shields and a face shield, or chemical safety goggles.To protect against splashes and vapors that can cause severe eye damage.[5][6]
Skin and Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary.To protect skin from accidental contact and burns.[6]
Respiratory Protection Use only within a certified chemical fume hood.[5] If a hood is unavailable or for spill cleanup, a respirator with an appropriate organic vapor cartridge may be required after consulting with your institution's EHS department.To prevent inhalation of toxic and irritating vapors.[3]

Waste Management Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[7][8] Do not discharge this chemical or its containers into the sewer system.[1][2]

Step 1: Designate as Hazardous Waste

From the moment it is deemed unusable, this compound is a hazardous waste. This requires a specific chain of custody and documentation.

Step 2: Utilize a Designated Satellite Accumulation Area (SAA)

All hazardous chemical waste must be stored in a designated SAA, which should be at or near the point of generation.[9] This prevents the unauthorized transport of hazardous materials within the facility. The cumulative amount of hazardous waste in an SAA must not exceed 55 gallons.[9]

Step 3: Select the Correct Waste Container
  • Compatibility: Use a chemically-resistant, leak-proof container (e.g., high-density polyethylene or glass) that is compatible with the waste.

  • Integrity: The container must be in good condition, free of cracks or defects, and have a secure, screw-on cap.[9]

  • Headspace: Leave at least 5% of the container volume as empty headspace to allow for vapor expansion.[9]

Step 4: Proper Labeling

Accurate labeling is a critical regulatory requirement.[10] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

Label FieldInformation Required
Generator Information Principal Investigator's Name, Laboratory Location (Building, Room #), Phone Number.
Accumulation Start Date The date the first drop of waste was added to the container.
Chemical Contents List all chemical constituents by their full name (no abbreviations). For this compound, list it as the primary component.
Concentration Estimate the percentage of each component.
Hazard Identification Check all applicable hazard boxes: Flammable, Corrosive, Toxic.
Step 5: Waste Collection and Storage
  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.

  • Containment: Keep the waste container in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.

  • Closed System: Keep the waste container closed at all times except when adding waste.[11]

Step 6: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS team with accurate information about the waste contents.

  • EHS will then manage the waste according to federal, state, and local regulations, ensuring it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12]

Disposal Decision Workflow

The following diagram outlines the logical steps from chemical use to final disposal.

G Workflow for Disposal of this compound cluster_0 In-Lab Handling cluster_1 Waste Management & Disposal A Use Chemical in Fume Hood with Full PPE B Generate Waste (e.g., unused reagent, contaminated materials) A->B C Select Compatible & Labeled Waste Container B->C D Add Waste to Container in Satellite Accumulation Area C->D E Container Full or Project Complete? D->E F Ensure Lid is Securely Closed & Label is Complete E->F Yes G Request Pickup from Environmental Health & Safety (EHS) F->G H EHS Transports to Central Accumulation Area G->H I Waste Manifested & Shipped by Licensed Hauler to TSDF H->I

Caption: Decision workflow for the safe disposal of laboratory-generated hazardous waste.

Emergency Procedures: Managing Accidental Spills

Even with meticulous planning, accidents can occur. A prompt and correct response is vital to mitigate risks.

For a Small Spill (Contained within the Chemical Fume Hood):

  • Alert Personnel: Immediately notify others in the lab.

  • Containment: Use a non-flammable absorbent material such as vermiculite, sand, or diatomaceous earth to cover the spill.[1][6] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material into a designated solid hazardous waste container. Use non-sparking tools.[5]

  • Decontamination: Wipe the spill area with a suitable solvent (consult your institution's EHS for guidance), collecting the cleaning materials as hazardous waste.

  • Disposal: Label the waste container appropriately and manage it for disposal as described above.

For a Large Spill (Outside of a Fume Hood) or Any Spill Involving Personnel Contact:

  • EVACUATE: Immediately evacuate the area. If there is skin or eye contact, use the nearest safety shower or eyewash station for at least 15 minutes.[13]

  • ALERT: Activate the nearest fire alarm and call your institution's emergency number and EHS department.

  • SECURE: If safe to do so, close the laboratory doors to contain the vapors.

  • ASSIST: Provide emergency responders with the Safety Data Sheet for a similar piperidine compound and any other relevant information.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety and regulatory compliance, protecting both personnel and the environment.

References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Thermo Fisher Scientific. (2015, February 2). 4-Methylpiperidine - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET: 1-Methylpiperidine.
  • Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. (n.d.). 3-Methylpiperidine Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Wikipedia. (n.d.). Hazardous waste in the United States.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
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Personal protective equipment for handling 3-[(4-Methylphenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 3-[(4-Methylphenoxy)methyl]piperidine

The fundamental principle when working with a novel compound is to treat it with the utmost caution, assuming a hazard profile similar to or even greater than its closest structural analogs. Piperidine and its derivatives are known to be flammable, corrosive, and toxic, necessitating a comprehensive safety strategy that encompasses every stage of the experimental workflow, from preparation to disposal.[1][2][3]

Hazard Assessment: Understanding the Risks

Based on the known hazards of piperidine and methylpiperidines, researchers should anticipate that this compound is likely to exhibit the following hazardous properties:

  • Flammability: Piperidine derivatives are often flammable liquids and vapors.[1][4] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1][4] All equipment used during handling should be properly grounded to prevent static discharge.[2][5]

  • Acute Toxicity: Harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[1][2]

  • Skin and Eye Damage: Causes severe skin burns and serious eye damage.[1][2][6] Contact can lead to immediate irritation and potentially long-term injury.

  • Respiratory Irritation: Vapors and mists may cause respiratory irritation.[4]

Hazard ClassificationAnticipated Risk for this compound
Flammable Liquid Category 2 or 3
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[4]
Acute Toxicity (Dermal) Category 3 (Toxic in contact with skin)[1][2]
Acute Toxicity (Inhalation) Category 1 or 2 (Potentially fatal if inhaled)[1]
Skin Corrosion/Irritation Category 1B or 2 (Causes severe skin burns and irritation)[1][2][4]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage)[1][2][4]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)[4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[7][8]

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or nitrile rubber, that have been tested according to EN 374.[2][9] Always check for leaks and tears before use.[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][9]

  • Skin and Body Protection: A flame-retardant lab coat is the minimum requirement. For larger quantities or procedures with a high risk of exposure, full chemical protective clothing should be worn.[10] Antistatic footwear is also recommended.[2]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

Operational and Disposal Protocols

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Experimental Workflow: A Step-by-Step Guide

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS of Analogs Gather_PPE Gather & Inspect PPE Review_SDS->Gather_PPE Identify Hazards Prep_Workspace Prepare Workspace in Fume Hood Gather_PPE->Prep_Workspace Ensure Safety Weigh_Dispense Weigh & Dispense Prep_Workspace->Weigh_Dispense Begin Experiment Reaction_Setup Reaction Setup Weigh_Dispense->Reaction_Setup Transfer Compound Workup_Purification Workup & Purification Reaction_Setup->Workup_Purification Monitor Reaction Decontaminate Decontaminate Glassware & Surfaces Workup_Purification->Decontaminate Complete Experiment Segregate_Waste Segregate & Label Waste Decontaminate->Segregate_Waste Manage Waste Streams Dispose Dispose via Licensed Professional Segregate_Waste->Dispose Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.